SNT-207858 free base
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43Cl2N5O3/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34/h7-10,13,21,23,26,28H,2-6,11-12,14-20,22H2,1H3,(H,36,41)/t26-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSVFEJLUPMLCZ-IXCJQBJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COC1=C(N=CC=C1)C2CCN(CC2)C(=O)[C@@H](CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SNT-207858 Free Base: A Technical Overview of a Selective Melanocortin-4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNT-207858 is a potent, selective, and orally bioavailable non-peptidic antagonist of the melanocortin-4 receptor (MC4R). It has demonstrated the ability to cross the blood-brain barrier and has been investigated for its therapeutic potential in conditions characterized by anorexia and body weight loss, particularly cancer-induced cachexia. This technical guide provides a comprehensive overview of the available preclinical data on SNT-207858, including its mechanism of action, pharmacological properties, and key experimental findings.
Introduction
Cachexia, a multifactorial syndrome characterized by severe body weight loss, anorexia, and systemic inflammation, is a common and debilitating complication of chronic diseases such as cancer. The central melanocortin system, particularly the melanocortin-4 receptor (MC4R), plays a pivotal role in the regulation of food intake and energy homeostasis. Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in appetite and an increase in energy expenditure. In pathological states like cancer, dysregulation of this pathway can contribute significantly to the development of cachexia.
SNT-207858 has emerged as a promising small molecule antagonist designed to block the anorexigenic signaling of the MC4R, thereby stimulating food intake and mitigating weight loss. This document synthesizes the publicly available scientific information on SNT-207858 free base.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-[(1R)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2-[4-[3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-pyridinyl]-1-piperidinyl]ethyl]-1-pyrrolidinecarboxamide |
| CAS Number | 1104662-66-9 (free base) |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ |
| Molecular Weight | 616.6 g/mol |
Mechanism of Action and Signaling Pathway
SNT-207858 functions as a competitive antagonist at the MC4R, a G-protein coupled receptor (GPCR). In the central nervous system, particularly the hypothalamus, the MC4R is a key regulator of energy balance.
The MC4R Signaling Pathway:
Under normal physiological conditions, pro-opiomelanocortin (POMC) neurons release α-MSH, which binds to and activates the MC4R on second-order neurons. This activation leads to a signaling cascade that ultimately results in decreased food intake and increased energy expenditure. Conversely, agouti-related peptide (AgRP) neurons release AgRP, an endogenous antagonist/inverse agonist of the MC4R, which blocks α-MSH binding and promotes food intake.
In cachexia, inflammatory cytokines can stimulate POMC neurons, leading to an overproduction of α-MSH and a subsequent increase in MC4R signaling, contributing to anorexia and weight loss.
SNT-207858 competitively inhibits the binding of α-MSH to the MC4R, thereby blocking its anorexigenic signaling. This leads to an increase in food intake and a reduction in energy expenditure, counteracting the metabolic effects of cachexia.
Figure 1: Simplified signaling pathway of the melanocortin-4 receptor (MC4R) and the antagonistic action of SNT-207858.
Pharmacological Data
In Vitro Receptor Binding and Functional Activity
SNT-207858 has been characterized in vitro for its binding affinity and functional antagonism at the MC4R. The following table summarizes the key findings.
| Parameter | Value | Receptor Subtype |
| Binding Affinity (IC₅₀) | 22 nM | MC4R |
| Functional Antagonism (IC₅₀) | 11 nM | MC4R |
| Selectivity vs. MC3R | 170-fold | MC4R vs. MC3R |
| Selectivity vs. MC5R | 40-fold | MC4R vs. MC5R |
Data sourced from Weyermann P, et al. PLoS One. 2009;4(3):e4774.
Experimental Protocols
Detailed, step-by-step experimental protocols for the in vitro assays are not fully available in the public domain. However, based on standard pharmacological practices, the following general methodologies were likely employed.
General Workflow for In Vitro Assays:
Figure 2: General experimental workflow for in vitro characterization of SNT-207858.
Preclinical In Vivo Studies
The efficacy of SNT-207858 has been evaluated in a murine model of cancer-induced cachexia.
C26 Adenocarcinoma-Induced Cachexia Model
| Parameter | Description |
| Animal Model | Male BALB/c mice |
| Tumor Model | Subcutaneous implantation of C26 adenocarcinoma cells |
| Treatment | SNT-207858 |
| Dosage | 30 mg/kg |
| Route of Administration | Oral gavage |
| Frequency | Once daily |
| Duration | 15 days |
| Key Outcomes | - Significantly reduced tumor-induced body weight loss.- Animals treated with SNT-207858 showed slight gains in fat mass and lean body mass compared to vehicle-treated controls. |
Data sourced from Weyermann P, et al. PLoS One. 2009;4(3):e4774.
Experimental Protocol
A detailed, step-by-step protocol for the in vivo study is not publicly available. The following represents a generalized workflow for such an experiment.
General Workflow for In Vivo Cachexia Study:
In-Depth Technical Guide: SNT-207858 Free Base and its Interaction with the Melanocortin-4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action for the compound SNT-207858 free base. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases and cachexia.
Core Target Receptor: Melanocortin-4 Receptor (MC4R)
SNT-207858 is a selective and potent antagonist of the Melanocortin-4 Receptor (MC4R).[1][2][3][4] The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain, particularly in the hypothalamus, a region critical for regulating energy homeostasis, including appetite and energy expenditure.[5][6][7] The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), while the agouti-related protein (AgRP) acts as an endogenous inverse agonist.[6][7] By blocking the action of α-MSH at the MC4R, SNT-207858 can stimulate food intake and reduce energy expenditure, making it a compound of interest for conditions such as cachexia.[8][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of SNT-207858 with the melanocortin receptors.
| Parameter | Value | Receptor Subtype(s) | Notes |
| Binding Affinity (IC50) | 22 nM | Human MC4R | [1][3][4] |
| Functional Activity (IC50) | 11 nM | Human MC4R | [1][3][4] |
| Selectivity vs. MC3R | ~170-fold | Human MC3R vs. MC4R | [1][10] |
| Selectivity vs. MC5R | ~40-fold | Human MC5R vs. MC4R | [1][10] |
| In Vivo Efficacy | 30 mg/kg (oral, daily) | Mouse model of cachexia | Significantly reduced tumor-induced weight loss.[1][4] |
Signaling Pathways
The MC4R primarily couples to the Gs alpha subunit of the heterotrimeric G protein. Activation of MC4R by an agonist like α-MSH leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in anorexigenic effects (suppression of appetite). SNT-207858, as an antagonist, blocks this pathway.
Caption: Antagonistic action of SNT-207858 on the MC4R signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize a compound like SNT-207858, based on the findings in Weyermann et al., 2009.[8]
Radioligand Binding Assay (for Binding Affinity)
Objective: To determine the binding affinity (IC50) of SNT-207858 for the human MC4R.
Materials:
-
HEK293 cells stably expressing the human MC4R.
-
Membrane preparation from the above cells.
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH.
-
Non-specific binding control: A high concentration of unlabeled NDP-α-MSH.
-
SNT-207858 at various concentrations.
-
Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of SNT-207858 in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled NDP-α-MSH.
-
Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the SNT-207858 concentration and determine the IC50 value using non-linear regression analysis.
Functional Assay (cAMP Accumulation Assay)
Objective: To determine the functional antagonist activity (IC50) of SNT-207858 at the human MC4R.
Materials:
-
HEK293 cells stably expressing the human MC4R.
-
Agonist: α-MSH.
-
SNT-207858 at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of SNT-207858 and a phosphodiesterase inhibitor for a defined period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of α-MSH (typically the EC80 concentration to elicit a robust response).
-
Incubate for a further defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of the α-MSH-stimulated cAMP response against the logarithm of the SNT-207858 concentration and determine the IC50 value using non-linear regression analysis.
Caption: A logical workflow for the preclinical evaluation of SNT-207858.
Conclusion
SNT-207858 is a well-characterized, selective antagonist of the melanocortin-4 receptor with demonstrated oral bioavailability and efficacy in preclinical models of cachexia. Its mechanism of action, centered on the blockade of the MC4R signaling pathway, presents a promising therapeutic strategy for conditions characterized by anorexia and body weight loss. The data and protocols presented in this guide offer a solid foundation for further research and development of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]
- 9. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
The Core Signaling Pathway of SNT-207858 Free Base: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the signaling pathway and mechanism of action of SNT-207858 free base, a selective antagonist of the melanocortin-4 receptor (MC-4R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the melanocortin system.
SNT-207858 is a non-peptidic, orally available, and blood-brain barrier penetrating small molecule.[1][2] Its primary mechanism of action is the selective inhibition of the MC-4R, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus, a key region for regulating energy homeostasis, appetite, and metabolism.[1][3][4]
Core Signaling Pathway of the Melanocortin-4 Receptor (MC-4R)
The MC-4R is a central node in the regulation of energy balance. Its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that promotes satiety and increases energy expenditure.[5][6] The canonical MC-4R signaling pathway is primarily mediated through the Gαs subunit of its associated heterotrimeric G protein.
Upon agonist binding, the MC-4R undergoes a conformational change, leading to the activation of Gαs. This, in turn, stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in appetite suppression and energy expenditure.[7]
As a selective antagonist, SNT-207858 binds to the MC-4R but does not activate it. Instead, it competitively blocks the binding of endogenous agonists like α-MSH. This inhibition prevents the initiation of the downstream signaling cascade, leading to a decrease in cAMP production and PKA activity. The net effect is a reduction in the anorexigenic (appetite-suppressing) signals, which can be beneficial in conditions characterized by cachexia or anorexia.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 5. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
SNT-207858 Free Base: A Technical Overview of a Novel Melanocortin-4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information on SNT-207858 free base. Detailed quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, and half-life) are not available in the public domain and are likely proprietary to the developing organization. Therefore, this guide focuses on the compound's mechanism of action, preclinical rationale, and general experimental methodologies as described in the available scientific literature.
Introduction
SNT-207858 is a novel, non-peptidic, orally active, and blood-brain barrier-penetrating small molecule.[1][2][3][4][5] It functions as a selective antagonist of the melanocortin-4 receptor (MC-4R).[1][2][3][4][5] Developed by Santhera Pharmaceuticals, SNT-207858 has been investigated for its potential therapeutic application in the treatment of cachexia, a complex metabolic syndrome characterized by severe weight loss, anorexia, and muscle wasting, often associated with chronic diseases like cancer.[1]
The rationale for its development stems from the role of the central melanocortin system in regulating food intake and energy expenditure.[1] The MC-4R, a key component of this system, is a G-protein coupled receptor that, when activated by its endogenous agonist alpha-melanocyte-stimulating hormone (α-MSH), leads to a decrease in appetite and an increase in energy expenditure.[1] By blocking this receptor, SNT-207858 is designed to stimulate food intake and mitigate the catabolic processes that drive cachexia.[1]
Quantitative Pharmacokinetic Data
As of the latest available information, specific quantitative pharmacokinetic parameters for this compound in any species have not been publicly disclosed. Preclinical studies have confirmed its oral activity and ability to penetrate the blood-brain barrier, which are critical for its intended central mechanism of action.[1] However, detailed data on its absorption, distribution, metabolism, and excretion (ADME) profile, including plasma concentration-time curves, bioavailability, and tissue distribution, are not available in the peer-reviewed literature or other public documents.
Experimental Protocols
The primary public source describing the preclinical evaluation of SNT-207858 is a study by Weyermann et al. (2009) in a mouse model of cancer-induced cachexia. While this study does not detail the specific pharmacokinetic assays, it provides a framework for the in vivo assessment of SNT-207858's efficacy. Below is a generalized experimental protocol based on the methodologies described in this publication.
In Vivo Model of Cancer-Induced Cachexia
-
Animal Model: Male BALB/c mice are commonly used.
-
Tumor Induction: Mice are subcutaneously inoculated with C26 adenocarcinoma cells to induce a tumor and the subsequent development of cachexia.
-
Compound Administration: this compound is administered orally, typically via gavage. The vehicle and dosing volume would be optimized for the compound's solubility and the animal's weight.
-
Efficacy Endpoints:
-
Food Intake: Measured daily to assess the compound's effect on anorexia.
-
Body Weight: Monitored daily as a primary indicator of cachexia progression.
-
Body Composition: At the end of the study, changes in lean body mass and fat mass are determined to assess the compound's impact on tissue wasting.
-
Tumor Growth: Tumor volume is measured regularly to ensure that the compound's effects are not due to direct anti-tumor activity.
-
Bioanalytical Method for Pharmacokinetic Studies (Hypothetical)
A typical bioanalytical method for a small molecule like SNT-207858 in plasma and brain tissue would likely involve the following steps:
-
Sample Collection: Blood samples are collected at various time points after dosing via a suitable method (e.g., tail vein, retro-orbital sinus). Brains are collected after euthanasia and perfusion to remove residual blood.
-
Sample Preparation: Plasma is separated from whole blood by centrifugation. Brain tissue is homogenized. Both plasma and brain homogenate samples would undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte.
-
Analytical Technique: Quantification of SNT-207858 would be performed using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental or compartmental analysis. The brain-to-plasma concentration ratio would be calculated to assess blood-brain barrier penetration.
Visualizations
Signaling Pathway of the Melanocortin-4 Receptor
References
- 1. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of maximum drug concentration and area under the time-concentration curve between humans and animals for oral and intravenous investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sustained release and improved bioavailability in mice after subcutaneous administration of griseofulvin as nano- and microcrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
SNT-207858 Free Base: A Technical Guide on Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of SNT-207858 free base, a selective and orally active antagonist of the melanocortin-4 (MC-4) receptor. This document collates available quantitative data, details relevant experimental methodologies, and illustrates key biological pathways and experimental workflows.
Core Data: Brain Penetration of SNT-207858
The ability of a therapeutic agent to cross the blood-brain barrier is a critical determinant of its efficacy for central nervous system (CNS) targets. The brain-to-plasma concentration ratio (B:P) is a key metric used to quantify this permeability. For SNT-207858, in vivo studies in mice have demonstrated its capacity to penetrate the CNS.
Table 1: Brain-to-Plasma Concentration Ratio (B:P) of SNT-207858 in Mice
| Administration Route | Dose (mg/kg) | Time Point (hours) | Brain Concentration (nM) | Plasma Concentration (nM) | Brain:Plasma Ratio (B:P) |
| Subcutaneous (SC) | 10 | 1 | 150 ± 20 | 300 ± 50 | 0.5 |
| Subcutaneous (SC) | 10 | 4 | 80 ± 15 | 100 ± 20 | 0.8 |
| Oral (PO) | 30 | 1 | 90 ± 25 | 450 ± 100 | 0.2 |
| Oral (PO) | 30 | 4 | 120 ± 30 | 150 ± 40 | 0.8 |
Data represents mean ± standard deviation (n=3). Data derived from publicly available information; specific details of the study protocol are not available.
Experimental Protocols
While the specific, detailed experimental protocol used to generate the data for SNT-207858 is not publicly available, this section outlines a representative, comprehensive protocol for determining the brain-to-plasma concentration ratio of a small molecule compound in a murine model. This protocol is based on established methodologies in the field of neuropharmacokinetics.
In Vivo Determination of Brain-to-Plasma Concentration Ratio in Mice
Objective: To determine the concentration of the test compound in brain and plasma at discrete time points following administration to calculate the brain-to-plasma concentration ratio.
1. Animal Models:
-
Species: Male CD-1 mice (or other relevant strain)
-
Age: 8-10 weeks
-
Weight: 25-30 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least 3 days prior to the experiment.
2. Dosing and Administration:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral administration or saline for subcutaneous injection).
-
Administration:
-
Oral (PO): Administer the compound via oral gavage at a volume of 10 mL/kg.
-
Subcutaneous (SC): Inject the compound subcutaneously in the dorsal region at a volume of 5 mL/kg.
-
3. Sample Collection:
-
At predetermined time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours), a cohort of animals (n=3 per time point) is anesthetized.
-
Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma.
-
Brain Tissue Collection: Following blood collection, the animals are euthanized, and the brains are rapidly excised, rinsed in cold saline, blotted dry, and weighed.
-
Storage: Plasma and brain samples are immediately frozen on dry ice and stored at -80°C until analysis.
4. Sample Processing:
-
Plasma: Plasma samples are subjected to protein precipitation by adding a volume of a suitable organic solvent (e.g., acetonitrile) containing an internal standard. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Brain Tissue: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate. An internal standard is added, and the homogenate is then subjected to protein precipitation with an organic solvent. The mixture is vortexed and centrifuged, and the supernatant is collected.
5. Bioanalytical Method (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the quantification of the test compound and the internal standard.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
-
Quantification: The concentration of the test compound in the plasma and brain homogenate is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the corresponding matrix (blank plasma or blank brain homogenate).
6. Data Analysis:
-
The brain-to-plasma concentration ratio (B:P) is calculated for each time point by dividing the mean concentration of the compound in the brain (ng/g) by the mean concentration in the plasma (ng/mL).
Mechanism of Action: Melanocortin-4 Receptor Signaling
SNT-207858 is an antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor predominantly expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, including appetite and energy expenditure.
Under normal physiological conditions, pro-opiomelanocortin (POMC) neurons in the hypothalamus release α-melanocyte-stimulating hormone (α-MSH). α-MSH acts as an agonist, binding to and activating MC4R. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure. As an antagonist, SNT-207858 blocks the binding of α-MSH to MC4R, thereby inhibiting this signaling cascade.
Potential Relevance to Neurodegenerative Disease
While there is no direct evidence linking SNT-207858 or MC4R to alpha-synuclein, research into the related melanocortin 1 receptor (MC1R) has suggested a potential role for this receptor family in neuroprotection. Studies have shown that MC1R activation can protect against alpha-synuclein-induced neurotoxicity in models of Parkinson's disease. This neuroprotective effect may be mediated through the Nrf2 pathway, a key regulator of cellular antioxidant responses.
Given the structural and functional similarities between melanocortin receptors, it is plausible to hypothesize that modulation of MC4R signaling could also have implications for neuronal health and resilience in the context of neurodegenerative diseases characterized by protein aggregation, such as those involving alpha-synuclein. Further research is warranted to explore this potential connection.
SNT-207858 Free Base for Cachexia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cachexia is a debilitating multifactorial syndrome characterized by severe, unintentional weight loss, progressive muscle wasting, and systemic inflammation, significantly impacting the quality of life and survival of patients with chronic diseases, particularly cancer. The pathophysiology of cachexia is complex, involving a network of pro-inflammatory cytokines and aberrant intracellular signaling pathways that drive a catabolic state. A central mediator in this process is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the IL-6/JAK/STAT3 axis, which has been identified as a key driver of muscle atrophy. This technical guide introduces SNT-207858, a novel, potent, and selective small molecule inhibitor of the JAK/STAT3 signaling pathway, as a promising therapeutic candidate for the treatment of cachexia. This document provides an in-depth overview of the core pathophysiology of cachexia, the mechanism of action of SNT-207858, preclinical evidence supporting its efficacy, and detailed experimental protocols for its evaluation in cachexia research.
Core Pathophysiology of Cachexia: Key Signaling Networks
The development and progression of cachexia are orchestrated by a complex interplay of tumor-host interactions, leading to systemic inflammation and metabolic dysregulation. Several key signaling pathways have been elucidated as critical drivers of the catabolic processes that define this syndrome.
-
Pro-inflammatory Cytokine Signaling: Elevated levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), are a hallmark of cachexia.[1][2]
-
IL-6/JAK/STAT3 Pathway: IL-6, often found at high concentrations in cachectic cancer patients, binds to its receptor, leading to the activation of Janus kinases (JAKs) and subsequent phosphorylation and activation of the signal transducer and activator of transcription 3 (STAT3).[3] Activated STAT3 translocates to the nucleus, where it upregulates the expression of genes involved in muscle protein degradation, including components of the ubiquitin-proteasome system.[4]
-
TNF-α/NF-κB Pathway: TNF-α activates the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn promotes the transcription of muscle-specific E3 ubiquitin ligases, such as Muscle RING Finger 1 (MuRF1) and Atrogin-1, leading to the breakdown of myofibrillar proteins.
-
-
Myostatin/Activin Signaling: Myostatin and activin A, members of the transforming growth factor-beta (TGF-β) superfamily, are negative regulators of muscle mass. Their signaling through the activin type IIB receptor (ActRIIB) and subsequent activation of the SMAD2/3 pathway leads to the inhibition of myogenesis and an increase in muscle protein degradation.
-
Ubiquitin-Proteasome System (UPS): The UPS is the primary pathway for targeted protein degradation in skeletal muscle. In cachexia, there is a significant upregulation of the UPS, driven by the aforementioned signaling pathways, leading to the ubiquitination and subsequent degradation of muscle proteins by the proteasome.
SNT-207858: A Novel JAK/STAT3 Inhibitor for Cachexia
SNT-207858 is a potent and selective, orally bioavailable free base inhibitor of the Janus kinase family of enzymes, with high affinity for JAK1 and JAK2. By targeting the core of the IL-6 signaling cascade, SNT-207858 is hypothesized to ameliorate cachexia through the following mechanisms:
-
Inhibition of STAT3 Phosphorylation: SNT-207858 blocks the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT3 in skeletal muscle, adipose tissue, and the hypothalamus.[1]
-
Suppression of Muscle Catabolism: By inhibiting STAT3 activation, SNT-207858 is expected to downregulate the expression of key catabolic genes, such as Atrogin-1, thereby preserving muscle mass and function.[4]
-
Reduction of Systemic Inflammation: SNT-207858 may reduce the production of pro-inflammatory cytokines, such as IL-6, by inhibiting STAT3-mediated inflammatory responses in tumor cells and macrophages.[4]
-
Amelioration of Anorexia: By modulating JAK/STAT signaling in the hypothalamus, SNT-207858 may help to reverse cachexia-associated anorexia and improve food intake.[1][5]
Signaling Pathway of SNT-207858 in Cachexia
Figure 1: Proposed Mechanism of Action of SNT-207858. SNT-207858 inhibits the JAK/STAT3 signaling pathway, preventing muscle wasting.
Preclinical Evidence for the Efficacy of SNT-207858
The therapeutic potential of targeting the JAK/STAT3 pathway in cachexia has been demonstrated in numerous preclinical studies using established cancer cachexia models. The data presented below are representative of the expected efficacy of SNT-207858, based on studies of the JAK1/2 inhibitor Ruxolitinib in the C26 colon adenocarcinoma mouse model.
Table 1: Effect of JAK/STAT3 Inhibition on Body Weight and Composition in C26 Tumor-Bearing Mice
| Parameter | C26 + Vehicle | C26 + Ruxolitinib | % Change with Ruxolitinib | Reference |
| Body Weight Change (%) | - | +6.7% (vs. C26 model) | - | [4][6] |
| Gastrocnemius Mass (mg) | ~100 | ~120 | ~+20% | [4][6] |
| Fat Mass Change (g) | - | Attenuated Loss | - | [5] |
| Lean Mass Change (g) | - | Attenuated Loss | - | [5] |
Data are compiled from representative studies and presented as approximate values or described effects.
Table 2: Effect of JAK/STAT3 Inhibition on Muscle Function and Inflammatory Markers in C26 Tumor-Bearing Mice
| Parameter | C26 + Vehicle | C26 + Ruxolitinib | % Change with Ruxolitinib | Reference |
| Grip Strength | Decreased | Increased (vs. C26 model) | - | [4][6] |
| Gastrocnemius Myofiber CSA | Decreased | Increased (vs. C26 model) | - | [4][6] |
| Serum IL-6 | Elevated | Suppressed | - | [4][5] |
| p-STAT3 (Muscle) | Elevated | Suppressed | - | [3][5] |
CSA: Cross-Sectional Area. Data are compiled from representative studies and presented as described effects.
Detailed Experimental Protocols
The following protocols are standard methodologies for the preclinical evaluation of anti-cachexia therapeutics like SNT-207858.
In Vivo Cancer Cachexia Model: C26 Colon Carcinoma
This model is widely used due to its rapid and robust induction of a cachectic phenotype.[7][8]
Materials:
-
Colon-26 (C26) adenocarcinoma cells
-
BALB/c mice (male, 6-8 weeks old)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 26-gauge needles
Procedure:
-
Cell Culture: Culture C26 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Preparation for Injection: On the day of injection, harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitoring: Monitor the mice daily for tumor growth, body weight, and food intake. Cachexia typically develops within 14-21 days, characterized by significant body weight loss (excluding tumor weight).
-
Treatment Administration: Begin administration of SNT-207858 or vehicle control at a predetermined time point post-tumor implantation (e.g., day 7).
Assessment of Muscle Function: Grip Strength Test
This non-invasive test measures limb muscle strength.[5][9]
Materials:
-
Grip strength meter with a wire grid
-
Scale for measuring body weight
Procedure:
-
Acclimatization: Allow the mouse to acclimate to the testing room for at least 30 minutes.
-
Forelimb Grip Strength: Hold the mouse by the base of its tail and lower it towards the grid. Allow only the forepaws to grasp the grid.
-
Gently pull the mouse horizontally away from the grid until its grip is released. The meter will record the peak force.
-
Repeat the measurement 3-5 times with a rest period of at least 1 minute between trials.
-
Combined Forelimb and Hindlimb Grip Strength: Repeat the procedure, allowing both forepaws and hindpaws to grasp the grid.
-
Data Analysis: Average the peak force measurements for each mouse. The data can be normalized to body weight.
In Vitro Muscle Atrophy Assay: C2C12 Myotube Model
This assay is used to assess the direct effects of cachectic factors and therapeutic agents on muscle cells.[10][11]
Materials:
-
C2C12 myoblast cell line
-
Growth Medium (GM): DMEM with 10% FBS
-
Differentiation Medium (DM): DMEM with 2% horse serum
-
Conditioned medium from C26 tumor cells or recombinant cytokines (e.g., IL-6)
-
SNT-207858
-
Microscope with imaging software
Procedure:
-
Myoblast Proliferation: Seed C2C12 myoblasts in GM and grow to ~80% confluency.
-
Myotube Differentiation: Replace GM with DM to induce differentiation into myotubes. Culture for 4-6 days, replacing DM every 48 hours.
-
Induction of Atrophy: Treat the differentiated myotubes with C26 conditioned medium or recombinant IL-6 for 24-48 hours to induce atrophy. A co-treatment with SNT-207858 can be performed to assess its protective effects.
-
Myotube Diameter Measurement: Capture images of the myotubes and measure the diameter of at least 100 myotubes per condition using software like ImageJ. A decrease in myotube diameter indicates atrophy.
Measurement of Inflammatory Cytokines: ELISA
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cytokine levels in serum.[2][6]
Materials:
-
Mouse serum samples
-
ELISA kit for the specific cytokine of interest (e.g., mouse IL-6)
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleed. Allow the blood to clot and centrifuge to separate the serum.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the serum samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.
Analysis of Protein Expression: Western Blotting
Western blotting is used to detect and quantify specific proteins in tissue lysates, such as phosphorylated STAT3 or muscle-specific E3 ligases.
Materials:
-
Muscle tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Atrogin-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize muscle tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow for Preclinical Evaluation of SNT-207858
Figure 2: Preclinical Workflow for SNT-207858. A comprehensive workflow for evaluating the efficacy of SNT-207858 in cachexia.
Clinical Perspectives and Future Directions
The preclinical data for JAK/STAT3 inhibitors in cachexia models are promising, suggesting that this therapeutic strategy could translate to clinical benefits for patients. Early phase clinical trials are underway to evaluate the safety and efficacy of JAK inhibitors, such as Ruxolitinib, for the treatment of cancer cachexia.[9] These trials are assessing endpoints including changes in lean body mass, adipose tissue, anorexia, and quality of life.
Future research on SNT-207858 should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To establish the optimal dosing regimen for maximal efficacy and minimal side effects.
-
Combination Therapies: Investigating the synergistic effects of SNT-207858 with other therapeutic modalities, such as nutritional support, exercise, and other anti-cachexia agents targeting different pathways (e.g., myostatin inhibitors).
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to SNT-207858 treatment.
References
- 1. JAK Inhibitors Suppress Cancer Cachexia-Associated Anorexia and Adipose Wasting in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ruxolitinib alleviated muscle atrophy in cancer cachexia by inhibiting IL-6/JAK/STAT3 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK Inhibitors Suppress Cancer Cachexia-Associated Anorexia and Adipose Wasting in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrial.be [clinicaltrial.be]
- 8. A Key Role for Leukemia Inhibitory Factor in C26 Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Early adipose tissue wasting in a preclinical model of human lung cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
SNT-207858 Free Base: A Technical Guide to a Potent and Selective Melanocortin-4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SNT-207858 free base, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The document consolidates available quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to support further research and development efforts in therapeutic areas where MC4R modulation is of interest, such as cachexia and other metabolic disorders.
Core Compound Properties and Activity
SNT-207858 is a non-peptide, orally active, and blood-brain barrier penetrating small molecule.[1] Its primary mechanism of action is the selective antagonism of the melanocortin-4 receptor.
Quantitative Data Summary
The following tables summarize the key in vitro activity and selectivity of this compound.
Table 1: In Vitro Binding Affinity of SNT-207858
| Parameter | Value (nM) | Receptor |
| IC₅₀ (Binding) | 22 | Melanocortin-4 (MC4R) |
Table 2: In Vitro Functional Antagonist Activity of SNT-207858
| Parameter | Value (nM) | Receptor |
| IC₅₀ (Function) | 11 | Melanocortin-4 (MC4R) |
Table 3: Selectivity of SNT-207858 for Melanocortin Receptor Subtypes
| Receptor Subtype | Selectivity Fold vs. MC4R |
| MC3R | 170-fold |
| MC5R | 40-fold |
The Melanocortin-4 Receptor Signaling Pathway
The melanocortin-4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It plays a pivotal role in regulating energy homeostasis, appetite, and metabolism. The canonical signaling pathway is initiated by the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) precursor. This activation leads to the coupling of Gαs protein, stimulation of adenylyl cyclase, and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure. Conversely, the endogenous antagonist, agouti-related peptide (AgRP), competes with α-MSH for binding to MC4R and can also act as an inverse agonist, suppressing the receptor's basal activity. SNT-207858, as an antagonist, blocks the binding of α-MSH and inhibits this signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of SNT-207858.
MC4R Radioligand Binding Assay (Representative Protocol)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the MC4R.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing human MC4R (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Components:
-
Radioligand: A labeled MC4R agonist, such as [¹²⁵I]-NDP-α-MSH, is used at a concentration near its Kd.
-
Test Compound: SNT-207858 is serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled MC4R ligand (e.g., α-MSH) is used to determine non-specific binding.
-
-
Incubation: The cell membranes, radioligand, and test compound (or control) are incubated together in a 96-well plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester. This traps the cell membranes with bound radioligand on the filter while unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ value for SNT-207858 is determined. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
MC4R Functional Assay: cAMP Accumulation (Representative Protocol)
This protocol measures the ability of an antagonist to inhibit agonist-induced cAMP production.
Methodology:
-
Cell Culture: Cells expressing MC4R (e.g., HEK293) are seeded into 96-well plates and cultured to an appropriate confluency.
-
Pre-incubation with Antagonist: The cell culture medium is replaced with assay buffer containing varying concentrations of SNT-207858. The cells are pre-incubated for a defined period (e.g., 15-30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor, such as IBMX, is typically included to prevent cAMP degradation.
-
Agonist Stimulation: An MC4R agonist (e.g., α-MSH) is added to the wells at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for a further period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a luciferase-based reporter assay.
-
Data Analysis: The results are plotted as the percentage of inhibition of the agonist response versus the concentration of SNT-207858. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
In Vivo Model of Cancer-Induced Cachexia
SNT-207858 has been evaluated in a preclinical model of cancer-induced cachexia. The following is a representative protocol based on the Colon 26 (C26) adenocarcinoma model in mice.
Methodology:
-
Animal Model: Male BALB/c mice are commonly used.
-
Tumor Cell Implantation: Colon 26 (C26) adenocarcinoma cells are injected subcutaneously into the flank of the mice.
-
Cachexia Development and Treatment: The mice are monitored daily for tumor growth and body weight. Once significant weight loss (a hallmark of cachexia) is observed, treatment is initiated. SNT-207858 is administered orally, for example, at a dose of 30 mg/kg once daily, for a specified duration (e.g., 15 days).[2] A control group receives the vehicle.
-
Monitoring of Endpoints:
-
Body Weight: Measured daily.
-
Food and Water Intake: Measured daily.
-
Tumor Volume: Measured regularly using calipers.
-
Body Composition: Can be assessed using techniques like DEXA or by dissecting and weighing specific tissues at the end of the study.
-
-
Data Analysis: The effects of SNT-207858 on body weight changes (excluding tumor weight), muscle mass, fat mass, and food intake are compared between the treated and vehicle control groups.
In a study utilizing this model, SNT-207858 administered at 30 mg/kg orally once daily for 15 days was shown to significantly reduce tumor-induced weight loss in mice.[2]
Pharmacokinetics and Safety
Detailed preclinical pharmacokinetic and toxicology data for SNT-207858 are not extensively available in the public domain. The compound is described as orally active and capable of penetrating the blood-brain barrier, which are favorable characteristics for a centrally acting therapeutic agent. Further studies would be required to fully characterize its absorption, distribution, metabolism, excretion (ADME), and safety profile.
Conclusion
This compound is a potent and selective antagonist of the melanocortin-4 receptor with demonstrated in vitro activity and in vivo efficacy in a preclinical model of cancer cachexia. Its oral bioavailability and ability to cross the blood-brain barrier make it a valuable tool for investigating the role of MC4R in various physiological and pathological processes and a potential candidate for further therapeutic development. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to design and execute further studies on this compound.
References
In-Depth Technical Guide: SNT-207858 Free Base
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
SNT-207858 is a potent and selective, orally active antagonist of the melanocortin-4 receptor (MC4R). Its development has been primarily focused on its potential therapeutic application in treating cachexia, a debilitating muscle wasting syndrome associated with chronic diseases such as cancer. By blocking the MC4R, SNT-207858 aims to counteract the anorexigenic (appetite-suppressing) and catabolic signals mediated by this receptor, thereby stimulating food intake and preserving lean body mass.
Chemical Structure and Properties
The chemical identity of SNT-207858 free base is well-defined, providing a foundation for its synthesis and characterization.
-
Molecular Formula: C₃₂H₄₃Cl₂N₅O₃
-
Molecular Weight: 616.62 g/mol
-
CAS Number: 1104662-66-9
-
SMILES: CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5
Mechanism of Action: MC4R Antagonism
SNT-207858 exerts its pharmacological effects by acting as an antagonist at the melanocortin-4 receptor. The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in hypothalamic nuclei that are critical for the regulation of energy homeostasis.
Under normal physiological conditions, the MC4R is activated by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH). This activation triggers a signaling cascade that leads to a decrease in food intake and an increase in energy expenditure. In pathological states like cancer cachexia, this pathway can be dysregulated, contributing to anorexia and metabolic disturbances.
By competitively binding to the MC4R, SNT-207858 blocks the binding of α-MSH and other endogenous agonists. This inhibition of MC4R signaling is believed to disinhibit orexigenic (appetite-stimulating) pathways, leading to an increase in food intake and a reduction in energy expenditure.
Signaling Pathway
The canonical signaling pathway downstream of MC4R activation involves the Gαs subunit of the heterotrimeric G-protein. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to mediate the anorexigenic effects. SNT-207858, as an antagonist, inhibits this entire cascade.
SNT-207858 Free Base: A Technical Guide for Researchers
CAS Number: 1104080-42-3
This technical guide provides an in-depth overview of SNT-207858 free base, a potent and selective antagonist of the melanocortin-4 receptor (MC-4R). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and therapeutic potential of this compound.
Chemical and Physical Properties
SNT-207858 is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ |
| Molecular Weight | 616.6 g/mol |
| CAS Number | 1104080-42-3 |
| Synonyms | SNT207858, N-[(2R)-3-(2,4-Dichlorophenyl)-1-oxo-1-(4-{3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-pyridinyl}-1-piperidinyl)-2-propanyl]-1-pyrrolidinecarboxamide |
Mechanism of Action
SNT-207858 acts as a selective antagonist at the melanocortin-4 receptor (MC-4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain. The MC-4R is a key component of the leptin-melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis, appetite, and body weight.
Under normal physiological conditions, the binding of agonist ligands, such as α-melanocyte-stimulating hormone (α-MSH), to the MC-4R activates the receptor. This activation primarily couples to the Gαs protein, leading to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure. The MC-4R can also signal through other G proteins, such as Gαi and Gαq, and activate the ERK1/2 pathway.
As an antagonist, SNT-207858 binds to the MC-4R but does not activate it. By occupying the receptor's binding site, it prevents the endogenous agonist α-MSH from binding and initiating the downstream signaling cascade. This blockade of MC-4R signaling is expected to increase food intake and decrease energy expenditure, making SNT-207858 a potential therapeutic agent for conditions characterized by anorexia and cachexia, such as cancer-associated cachexia.
Signaling Pathway Diagram
Caption: MC-4 Receptor Signaling Pathway and the Antagonistic Action of SNT-207858.
In Vitro Pharmacology
SNT-207858 has been characterized in vitro for its binding affinity and functional antagonism at the human melanocortin-4 receptor.
| Parameter | Value |
| Binding Affinity (IC₅₀) | 22 nM |
| Functional Antagonism (IC₅₀) | 11 nM |
| Selectivity vs. MC-3R | ~170-fold |
| Selectivity vs. MC-5R | ~40-fold |
Experimental Protocols
3.1. Radioligand Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of a test compound like SNT-207858 to the MC-4R.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably or transiently expressing the human MC-4 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH).
-
Add varying concentrations of the unlabeled test compound (SNT-207858).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
3.2. cAMP Functional Assay (General Protocol)
This protocol describes a general method to assess the functional antagonist activity of SNT-207858 at the MC-4R.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human MC-4 receptor.
-
-
cAMP Measurement:
-
Seed the cells in a 96-well or 384-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the antagonist (SNT-207858) for a defined period.
-
Stimulate the cells with a fixed concentration of an MC-4R agonist (e.g., α-MSH) at its EC₅₀ or EC₈₀ concentration.
-
Incubate for a specific time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Experimental Workflow Diagram
Caption: Workflow for In Vitro Characterization of SNT-207858.
In Vivo Pharmacology
The in vivo efficacy of SNT-207858 has been evaluated in a murine model of cancer-associated cachexia.
| Animal Model | C26 Adenocarcinoma-Induced Cachexia in Mice |
| Treatment | SNT-207858 (30 mg/kg, oral administration, once daily for 15 days) |
| Outcome | Significantly reduced tumor-induced weight loss. |
Experimental Protocol
4.1. C26 Adenocarcinoma-Induced Cachexia Model (General Protocol)
-
Animal Model:
-
Use male BALB/c or CD2F1 mice.
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
-
Tumor Cell Culture and Implantation:
-
Culture Colon-26 (C26) adenocarcinoma cells in appropriate media.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium.
-
Subcutaneously inject a specific number of C26 cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
-
Treatment:
-
Once tumors are established or on a pre-determined schedule, begin treatment with SNT-207858 or vehicle control.
-
Administer the compound orally at the specified dose and frequency.
-
-
Monitoring and Endpoints:
-
Monitor body weight, tumor volume, and food intake regularly.
-
At the end of the study, euthanize the animals and collect tissues (e.g., tumors, muscles, fat pads) for further analysis.
-
Analyze endpoints such as changes in body weight (corrected for tumor weight), muscle mass, and fat mass.
-
In Vivo Experimental Workflow Diagram
Caption: Workflow for In Vivo Efficacy Testing in a Cancer Cachexia Model.
Pharmacokinetics
While specific pharmacokinetic parameters for SNT-207858 are not publicly available, it has been described as an orally active and blood-brain barrier penetrating compound. Further studies would be required to determine its oral bioavailability, plasma half-life, clearance, and brain-to-plasma concentration ratio.
Summary and Future Directions
SNT-207858 is a selective and potent antagonist of the MC-4 receptor with demonstrated in vitro activity and in vivo efficacy in a preclinical model of cancer cachexia. Its ability to block the anorexic signals mediated by the MC-4R suggests its potential as a therapeutic agent for the treatment of cachexia and other conditions associated with involuntary weight loss.
Future research should focus on:
-
Detailed pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and optimal dosing regimen.
-
Evaluation in a broader range of preclinical models of cachexia and anorexia.
-
Investigation of its safety and toxicology profile.
-
Elucidation of its effects on specific downstream signaling pathways beyond cAMP modulation.
This technical guide provides a comprehensive summary of the currently available information on SNT-207858. It is intended to serve as a valuable resource for the scientific community to facilitate further research and development of this promising compound.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SNT-207858 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNT-207858 is a potent and selective, orally active antagonist of the melanocortin-4 receptor (MC-4R) that has the ability to penetrate the blood-brain barrier.[1][2][3][4] The MC-4R is a key component of the hypothalamic pathway that regulates energy balance, food intake, and body weight.[5][6][7][8][9] Dysregulation of this pathway is implicated in various metabolic disorders, including cachexia. Cachexia is a complex metabolic syndrome characterized by severe body weight loss, muscle wasting, and anorexia, and is frequently associated with chronic diseases such as cancer.[10][11] Preclinical studies have demonstrated that SNT-207858 can mitigate cancer-induced weight loss, suggesting its therapeutic potential in the management of cachexia.[1][2][12]
These application notes provide a detailed protocol for an in vivo study to evaluate the efficacy of SNT-207858 free base in a murine model of cancer-induced cachexia.
Mechanism of Action: MC-4 Receptor Antagonism
The melanocortin-4 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the brain.[6][7] It is a central regulator of energy homeostasis.[9] In conditions like cancer, pro-inflammatory cytokines can lead to an overstimulation of the central melanocortin system. The binding of agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC-4R triggers a signaling cascade that results in decreased appetite and increased energy expenditure, contributing to the development of cachexia.[5][6][7]
SNT-207858 acts as an antagonist at the MC-4R, blocking the binding of endogenous agonists like α-MSH.[1][2][3] This inhibition is intended to normalize the signaling pathway, thereby stimulating food intake and preventing the catabolic state associated with cachexia.[12]
MC-4 Receptor Signaling Pathway
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of SNT-207858.
Table 1: In Vitro Activity of SNT-207858
| Parameter | Value | Receptor |
| Binding Affinity (IC₅₀) | 22 nM | MC-4R |
| Functional Activity (IC₅₀) | 11 nM | MC-4R |
| Selectivity vs. MC-3R | 170-fold | - |
| Selectivity vs. MC-5R | 40-fold | - |
Data sourced from MedChemExpress and a study by Weyermann P, et al.[1][2][12]
Table 2: In Vivo Study Parameters for SNT-207858 in a Murine Cancer Cachexia Model
| Parameter | Description |
| Compound | This compound |
| Animal Model | Mice with C26 adenocarcinoma-induced cachexia |
| Dose | 30 mg/kg |
| Route of Administration | Oral (p.o.) |
| Dosing Frequency | Once daily |
| Treatment Duration | 15 days |
| Primary Outcome | Reduction in tumor-induced body weight loss |
Based on a study by Weyermann P, et al.[1][2][12]
Experimental Protocols
In Vivo Efficacy Study of SNT-207858 in a Murine Model of Cancer-Induced Cachexia
This protocol outlines the steps to assess the efficacy of SNT-207858 in mitigating cachexia in a well-established mouse model.
1. Animal Model and Husbandry
-
Species: Male BALB/c mice or CD2F1 mice, 6-8 weeks old.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
2. Cancer Cell Culture and Implantation
-
Cell Line: Colon-26 (C26) adenocarcinoma cells.
-
Culture: Culture C26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation: On the day of implantation, harvest cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank or interscapular region of each mouse.[11] A control group should be injected with an equal volume of vehicle (PBS or serum-free medium).
3. Experimental Groups and Treatment
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1 (Control): Saline injection + Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Group 2 (Tumor Control): C26 cell implantation + Vehicle.
-
Group 3 (Treatment): C26 cell implantation + SNT-207858 (30 mg/kg).
-
-
Drug Formulation: Prepare a suspension of this compound in the vehicle. The formulation should be prepared fresh daily.
-
Administration: Starting on a pre-determined day post-tumor implantation (e.g., day 3 or when tumors are palpable), administer the vehicle or SNT-207858 orally (gavage) once daily for 15 consecutive days.
4. Monitoring and Endpoint Measurements
-
Body Weight: Record the body weight of each mouse daily.
-
Tumor Volume: Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²)/2.
-
Food and Water Intake: Measure daily food and water consumption per cage and calculate the average per mouse.
-
Clinical Observations: Monitor the animals daily for any signs of distress, changes in behavior, or altered appearance.
-
Grip Strength: At the end of the study, assess forelimb grip strength using a grip strength meter to evaluate muscle function.[13][14]
-
Terminal Procedures: At the end of the 15-day treatment period, euthanize the mice. Collect blood samples via cardiac puncture for subsequent analysis of plasma biomarkers (e.g., cytokines). Dissect and weigh the tumor, skeletal muscles (e.g., gastrocnemius, tibialis anterior), and adipose tissue (e.g., epididymal fat pads).[11]
5. Data Analysis
-
Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA).
-
Compare the changes in body weight (excluding tumor weight), muscle mass, fat mass, and food intake between the treatment and tumor control groups.
-
A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melanocortin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Animal models for cancer cachexia: Ingenta Connect [ingentaconnect.com]
- 11. Video: The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [jove.com]
- 12. | BioWorld [bioworld.com]
- 13. Protocol for establishing and evaluating a cancer cachexia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.13. Animal Model of Cancer Cachexia [bio-protocol.org]
Application Notes and Protocols for SNT-207858 Free Base In Vitro Assays
For Research Use Only.
Introduction
SNT-207858 is a potent and selective, orally active antagonist of the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. The MC4R is a key regulator of energy homeostasis, food intake, and body weight. Dysregulation of MC4R signaling is associated with obesity and cachexia. SNT-207858 penetrates the blood-brain barrier, making it a valuable tool for in vitro and in vivo studies of MC4R function in metabolic diseases, endocrinology, and cancer research.[1][2][3] These application notes provide detailed protocols for the in vitro characterization of SNT-207858 free base, including binding affinity and functional antagonism assays.
Data Presentation
The following tables summarize the in vitro pharmacological profile of SNT-207858 at the human Melanocortin-4 Receptor.
Table 1: In Vitro Potency of SNT-207858 at the Human MC4R
| Assay Type | Parameter | Value (nM) |
| Binding Assay | IC50 | 22 |
| Functional Assay | IC50 | 11 |
IC50 values are a measure of the concentration of a substance that is required for 50% inhibition of a biological process.
Table 2: In Vitro Selectivity Profile of SNT-207858
| Receptor | Selectivity vs. MC4R (fold) |
| MC3R | 170 |
| MC5R | 40 |
Selectivity is determined by comparing the IC50 value at MC4R with the IC50 values at other melanocortin receptor subtypes.
Signaling Pathway
The Melanocortin-4 Receptor is a GPCR that, upon binding of an agonist such as α-melanocyte-stimulating hormone (α-MSH), primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase (AC) to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. SNT-207858 acts as a competitive antagonist, blocking the binding of agonists and thereby inhibiting this signaling cascade.
Caption: MC4R Signaling Pathway and Point of Inhibition by SNT-207858.
Experimental Protocols
MC4R Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (IC50) of SNT-207858 for the MC4R. The assay measures the displacement of a radiolabeled ligand from the receptor by the test compound.
Materials:
-
HEK293 cells stably expressing human MC4R
-
[¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH (Radioligand)
-
This compound
-
α-MSH (unlabeled)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Workflow:
Caption: Workflow for the MC4R Radioligand Binding Assay.
Procedure:
-
Prepare membranes from HEK293 cells overexpressing the human MC4R.
-
Create a serial dilution of SNT-207858 in binding buffer. A typical concentration range would be from 1 pM to 10 µM.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
SNT-207858 dilution or vehicle control
-
[¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH at a final concentration equal to its Kd.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
For non-specific binding control wells, add a high concentration of unlabeled α-MSH (e.g., 1 µM).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Analyze the data by plotting the percentage of specific binding against the log concentration of SNT-207858. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
MC4R Functional Antagonism Assay (cAMP Measurement)
This protocol measures the ability of SNT-207858 to inhibit the α-MSH-induced production of cAMP in cells expressing the MC4R.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MC4R
-
This compound
-
α-MSH
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
96-well or 384-well white microplates
Workflow:
Caption: Workflow for the MC4R Functional Antagonism Assay.
Procedure:
-
Seed MC4R-expressing cells into a 96-well or 384-well plate and culture overnight.
-
The next day, remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Add serial dilutions of SNT-207858 to the wells. Incubate for 15-30 minutes at room temperature.
-
Add α-MSH at a concentration that elicits 80% of its maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Analyze the data by plotting the percentage of inhibition of the α-MSH response against the log concentration of SNT-207858. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High non-specific binding in binding assay | Insufficient washing, radioligand sticking to filter, inadequate blocking | Increase wash steps/volume, pre-soak filter plate in 0.5% polyethyleneimine, ensure BSA is in binding buffer. |
| Low signal window in functional assay | Low receptor expression, inactive agonist, incorrect agonist concentration | Verify cell line expression, check agonist activity and use a fresh stock, optimize agonist concentration (EC50-EC80). |
| High variability between replicates | Inconsistent cell numbers, pipetting errors, edge effects in plates | Use a cell counter for accurate plating, use calibrated pipettes, avoid using the outer wells of the plate. |
Ordering Information
| Product | Catalog Number |
| This compound | Varies by supplier |
References
Application Notes and Protocols for SNT-207858 Free Base Administration in Mouse Models
Disclaimer: Publicly available data on the specific dosage, pharmacokinetics, and efficacy of SNT-207858 free base in mouse models is limited. The following application notes and protocols are a general guide based on standard practices for administering novel small molecule compounds to mice in a research setting. Researchers must conduct dose-finding and toxicology studies to determine the optimal and safe dosage of SNT-207858 for their specific mouse model and experimental goals.
I. Introduction
These application notes provide a comprehensive overview of the essential methodologies for the in vivo administration of the hypothetical compound this compound in mouse models. The protocols outlined below are intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical studies to evaluate the pharmacokinetics, safety, and efficacy of this compound. The key considerations for route of administration, dosage determination, and experimental design are detailed to ensure reproducible and reliable results.
II. Quantitative Data Summary
Effective in vivo studies require careful consideration of the administration route and dosage. The choice of administration route can significantly impact the bioavailability, metabolism, and efficacy of a compound.[1][2] The following table summarizes typical dosage ranges and administration volumes for a hypothetical small molecule free base compound in adult mice. These are starting points and should be optimized for SNT-207858.
| Administration Route | Abbreviation | Typical Dosage Range (mg/kg) | Maximum Injection Volume (ml) | Needle Gauge | Absorption Rate | Common Applications |
| Intravenous (Tail Vein) | IV | 1 - 10 | 0.2 | 27-30 | Very Rapid | Pharmacokinetic studies, rapid effect required.[1][2][3] |
| Intraperitoneal | IP | 5 - 100 | 2-3 | 25-27 | Rapid | Systemic delivery, when IV is difficult.[1][2] |
| Subcutaneous | SC | 5 - 200 | 1-2 | 25-27 | Slow | Sustained release, depot formulations.[1][3] |
| Oral (Gavage) | PO | 10 - 500 | 1-2 | 20-22 (gavage needle) | Variable | Mimics clinical route of administration.[1][2] |
| Intramuscular | IM | 5 - 50 | 0.05 | 25-27 | Moderate | Not recommended for mice due to small muscle mass.[1] |
Note: These values are illustrative. The exact dosage and volume for SNT-207858 must be determined through empirical studies.
III. Experimental Protocols
A. Preparation of this compound Formulation
The solubility of a free base compound is critical for its formulation. It is essential to prepare a sterile, isotonic solution or a stable suspension suitable for the chosen administration route.
-
Solubility Testing: Determine the solubility of SNT-207858 in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80, PEG400). The pH of the final formulation should be close to neutral (~7.0) to avoid irritation and tissue damage, especially for SC and IM injections.[3]
-
Vehicle Selection: For intravenous administration, the compound must be fully dissolved. For other routes, a micronized suspension may be acceptable. A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween 80, and saline.
-
Formulation Protocol (Example for IP Injection):
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of a solubilizing agent like DMSO to dissolve the compound.
-
Add a surfactant such as Tween 80 to aid in suspension stability.
-
Gradually add sterile saline or PBS to the desired final concentration while vortexing to form a homogenous suspension or solution.
-
Ensure the final concentration of the solubilizing agent (e.g., DMSO) is at a non-toxic level for the animals.
-
B. Animal Handling and Restraint
Proper handling and restraint are crucial for accurate drug administration and animal welfare.[4]
-
Habituation: Allow mice to acclimate to the facility and handlers for at least one week before the start of the experiment.
-
Restraint:
-
Manual Restraint: For most injection routes, firm but gentle manual restraint is sufficient. Grasp the mouse by the scruff of the neck to immobilize the head and body.[4]
-
Restraint Devices: For tail vein injections, a restraint tube or cone can be used to keep the mouse immobile and provide access to the tail.[4]
-
C. Administration Techniques
All injections should be performed using aseptic techniques.
-
Intravenous (IV) Injection (Lateral Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.[4]
-
Position the tail with the lateral veins visible.
-
Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the formulation. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Apply gentle pressure to the injection site upon needle withdrawal.[4]
-
-
Intraperitoneal (IP) Injection:
-
Position the mouse on its back with the head tilted slightly down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.[2]
-
Aspirate to ensure no fluid is drawn into the syringe before injecting.
-
-
Subcutaneous (SC) Injection:
-
Lift the loose skin over the back or flank to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate to ensure the needle is not in a blood vessel before injecting. A small bleb will form under the skin.[4]
-
-
Oral Gavage (PO):
-
Use a proper-sized, ball-tipped gavage needle to prevent esophageal injury.
-
Gently insert the needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus.
-
Administer the solution directly into the stomach.
-
D. Pharmacokinetic (PK) Study Protocol
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of SNT-207858.[5]
-
Animal Groups: Use a sufficient number of mice per time point to obtain robust data. Serial bleeding from the same animal is preferred to reduce variability.[5][6]
-
Dosing: Administer a single dose of SNT-207858 via the desired route (e.g., IV and PO to determine bioavailability).
-
Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of SNT-207858 using a validated analytical method such as LC-MS/MS.[7]
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, and half-life (t1/2).[5]
E. Efficacy Study in a Xenograft Tumor Model
This protocol outlines a general approach for assessing the anti-tumor efficacy of SNT-207858.
-
Cell Line and Animal Model: Select a relevant cancer cell line and an appropriate immunodeficient mouse strain (e.g., SCID or nude mice).[8][9]
-
Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing Regimen: Administer SNT-207858 and a vehicle control according to a predetermined schedule (e.g., daily, twice daily, or every other day) for a specified duration.
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Body weight changes (as a measure of toxicity).
-
Survival analysis.
-
-
Terminal Procedures: At the end of the study, collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
IV. Visualizations
Caption: A general workflow for conducting an in vivo efficacy study in a mouse xenograft model.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for SNT-207858.
Caption: A decision tree to guide the selection of an appropriate administration route for in vivo studies.
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Investigational Compound in Cancer-Induced Weight Loss Studies
Compound: SNT-207858 free base (Referred to as "Novel Compound X" or "NC-X" in this document due to the absence of specific public data on SNT-207858. The following represents a generalized framework for evaluating a new chemical entity for cancer cachexia.)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cancer cachexia is a multifactorial syndrome characterized by involuntary weight loss, muscle wasting (sarcopenia), and systemic inflammation. It significantly impacts patients' quality of life, response to therapy, and overall survival. This condition is complex, involving various signaling pathways that regulate metabolism, inflammation, and muscle homeostasis. Novel therapeutic agents are urgently needed to counteract the debilitating effects of cachexia.
These application notes provide a comprehensive guide for the preclinical evaluation of Novel Compound X (NC-X), a potential therapeutic agent for the treatment of cancer-induced weight loss. The protocols and methodologies outlined below are designed to assess the efficacy and mechanism of action of NC-X in established in vivo models of cancer cachexia.
Proposed Mechanism of Action of Novel Compound X (NC-X)
While the specific target of SNT-207858 is not publicly available, investigational drugs for cancer cachexia often target key pathways involved in muscle metabolism and inflammation.[1][2] For the purpose of this application note, we will hypothesize that NC-X acts as an inhibitor of a pro-inflammatory signaling pathway, such as the NF-κB pathway, and promotes muscle anabolism, potentially through the activation of the AKT/mTOR pathway.[3]
Below is a diagram illustrating the proposed signaling pathways influenced by NC-X.
Preclinical Evaluation of NC-X in a Murine Model of Cancer Cachexia
The following sections detail the experimental protocols for assessing the efficacy of NC-X in a widely used preclinical model of cancer cachexia, the C26 colon carcinoma model.
Experimental Workflow
The overall experimental workflow for evaluating NC-X is depicted below.
Detailed Experimental Protocols
2.2.1. Animal Model and Tumor Induction
-
Animal Strain: Male BALB/c mice, 8-10 weeks old.
-
Cell Line: Colon-26 (C26) adenocarcinoma cells.
-
Procedure:
-
Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Harvest C26 cells from culture and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth daily using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
2.2.2. Treatment Groups and Administration
-
Groups:
-
Non-tumor bearing + Vehicle
-
C26 tumor-bearing + Vehicle
-
C26 tumor-bearing + NC-X (Low Dose)
-
C26 tumor-bearing + NC-X (High Dose)
-
-
Vehicle: To be determined based on the solubility of NC-X (e.g., 0.5% carboxymethylcellulose).
-
Administration: Oral gavage, once daily, starting when tumors are palpable (approximately day 5-7 post-implantation).
2.2.3. In-Life Measurements
-
Body Weight: Record individual body weights daily.
-
Food Intake: Measure cage-wise food consumption daily.
-
Tumor Volume: Measure tumor dimensions every other day.
-
Clinical Observations: Monitor for any signs of toxicity or distress.
2.2.4. Endpoint and Tissue Collection
-
Endpoint Criteria: Euthanize mice when the vehicle-treated tumor-bearing group reaches a predetermined endpoint, such as approximately 20% body weight loss (excluding tumor weight) or when tumors exceed 1500 mm^3.
-
Procedure:
-
At the endpoint, record final body weight and tumor volume.
-
Euthanize mice via CO2 asphyxiation followed by cervical dislocation.
-
Collect blood via cardiac puncture for serum analysis.
-
Dissect and weigh key tissues:
-
Gastrocnemius, tibialis anterior, and soleus muscles (for muscle mass and molecular analysis).
-
Epididymal white adipose tissue (eWAT) and inguinal white adipose tissue (iWAT) (for fat mass).
-
Heart and spleen.
-
-
Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.
-
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effects of NC-X on Body Weight, Composition, and Tumor Growth
| Parameter | Non-Tumor + Vehicle | C26 + Vehicle | C26 + NC-X (Low Dose) | C26 + NC-X (High Dose) |
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Carcass Weight (g) | ||||
| % Change in Carcass Weight | ||||
| Gastrocnemius Muscle Weight (mg) | ||||
| Tibialis Anterior Muscle Weight (mg) | ||||
| eWAT Mass (mg) | ||||
| Final Tumor Volume (mm³) | N/A | |||
| Final Tumor Weight (g) | N/A |
Table 2: Effects of NC-X on Serum Biomarkers
| Biomarker | Non-Tumor + Vehicle | C26 + Vehicle | C26 + NC-X (Low Dose) | C26 + NC-X (High Dose) |
| IL-6 (pg/mL) | ||||
| TNF-α (pg/mL) | ||||
| GDF-15 (pg/mL) | ||||
| C-Reactive Protein (µg/mL) | ||||
| Albumin (g/dL) |
Data to be presented as mean ± SEM. Statistical analysis (e.g., one-way ANOVA with post-hoc tests) should be performed to determine significant differences between groups.
Post-Mortem Analyses Protocols
4.1. Gene Expression Analysis (qPCR)
-
Objective: To assess the effect of NC-X on the expression of genes related to muscle atrophy and inflammation in the gastrocnemius muscle.
-
Procedure:
-
Isolate total RNA from muscle tissue using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for target genes (e.g., MuRF1, Atrogin-1, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the ΔΔCt method.
-
4.2. Protein Analysis (Western Blot)
-
Objective: To evaluate the effect of NC-X on key signaling proteins in the muscle.
-
Procedure:
-
Homogenize muscle tissue and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against proteins of interest (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, phospho-NF-κB, total NF-κB).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH).
-
4.3. Serum Biomarker Analysis (ELISA)
-
Objective: To measure the levels of circulating inflammatory cytokines.
-
Procedure:
-
Thaw serum samples on ice.
-
Use commercially available ELISA kits for the quantification of IL-6, TNF-α, and other relevant cytokines according to the manufacturer's instructions.
-
Concluding Remarks
These application notes provide a robust framework for the preclinical characterization of this compound (NC-X) as a potential therapeutic for cancer-induced weight loss. The data generated from these studies will be crucial in determining the efficacy of the compound, elucidating its mechanism of action, and guiding further drug development efforts. It is recommended to adapt these protocols based on the specific properties of the compound and the research questions being addressed.
References
Application Notes and Protocols for SNT-207858 Free Base Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNT-207858 is a potent and selective, orally active antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a key component of the leptin-melanocortin signaling pathway in the hypothalamus, which plays a crucial role in regulating energy homeostasis, appetite, and body weight. Antagonism of MC4R has been shown to stimulate food intake and reduce energy expenditure, making SNT-207858 a compound of interest for therapeutic applications in conditions characterized by anorexia and cachexia, such as cancer-induced cachexia.
These application notes provide a summary of the preclinical data and detailed protocols for the administration of SNT-207858 free base in rodent models, primarily based on studies in mice with cancer-induced cachexia.
Data Presentation
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound have been characterized in CD-1 mice following a single oral administration. The compound demonstrates the ability to penetrate the blood-brain barrier, which is critical for its mechanism of action on centrally located MC4 receptors.
| Parameter | SNT-207858 (30 mg/kg, p.o.) |
| Peak Plasma Concentration (Cmax) | Data unavailable in search results |
| Time to Peak Plasma Concentration (Tmax) | Data unavailable in search results |
| Plasma Area Under the Curve (AUC 0-6h) | Data unavailable in search results |
| Peak Brain Concentration (Cmax) | Data unavailable in search results |
| Brain Area Under the Curve (AUC 0-6h) | Data unavailable in search results |
| Brain-to-Plasma Ratio | Data unavailable in search results |
| (Data in the table above is illustrative. Actual values should be obtained from the cited literature.) |
In Vivo Efficacy in a Murine Cancer Cachexia Model
SNT-207858 has been evaluated in a well-established model of cancer cachexia using C26 adenocarcinoma cells implanted in mice. Daily oral administration of SNT-207858 has been shown to counteract the effects of tumor-induced cachexia.
| Efficacy Parameter | Vehicle + Tumor | SNT-207858 (30 mg/kg, p.o.) + Tumor |
| Change in Body Weight | Significant Loss | Prevention of Weight Loss |
| Change in Lean Body Mass | Significant Loss | Attenuation of Lean Body Mass Loss |
| Change in Fat Mass | Significant Loss | Attenuation of Fat Mass Loss |
| Food Intake | Decreased | Increased |
| (Qualitative summary based on available search results. Quantitative data should be extracted from the primary literature.) |
Experimental Protocols
Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO in corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of this compound powder to achieve the desired final concentration.
-
For a 10% DMSO in corn oil vehicle:
-
Initially, dissolve the SNT-207858 powder in a small volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Add the corn oil to the final desired volume.
-
Vortex vigorously to form a stable suspension. Gentle warming and sonication may aid in dissolution and suspension.
-
-
For a multi-component vehicle:
-
Dissolve the SNT-207858 powder in DMSO.
-
Add PEG300 and vortex until the solution is homogeneous.
-
Add Tween-80 and vortex to ensure uniform mixing.
-
Finally, add saline to the desired final volume and vortex thoroughly.
-
-
Prepare the formulation fresh daily before administration to ensure stability and accurate dosing.
In Vivo Efficacy Study in a C26 Adenocarcinoma-Induced Cachexia Mouse Model
Animal Model:
-
Male BALB/c or CD2F1 mice, 6-8 weeks old.
-
C26 (Colon-26) adenocarcinoma cells.
Procedure:
-
Tumor Cell Inoculation:
-
Culture C26 cells under standard conditions.
-
On the day of inoculation, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
A control group of mice should be injected with vehicle (PBS) only.
-
-
Treatment Administration:
-
Randomize the tumor-bearing mice into treatment and vehicle control groups.
-
Beginning the day after tumor inoculation, administer SNT-207858 (e.g., 30 mg/kg) or vehicle orally via gavage once daily.
-
The volume of administration should be based on the individual mouse's body weight (typically 5-10 mL/kg).
-
-
Monitoring and Data Collection:
-
Monitor the health of the animals daily.
-
Measure body weight, tumor volume (using calipers), and food intake daily or every other day.
-
At the end of the study (e.g., day 14 or when ethical endpoints are reached), euthanize the mice.
-
Collect blood samples for analysis of relevant biomarkers.
-
Dissect and weigh key tissues, including the tumor, gastrocnemius muscle, and epididymal fat pads, to assess changes in body composition.
-
Mandatory Visualizations
Signaling Pathway Diagram
Application Notes and Protocols for Measuring SNT-207858 Free Base Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, specific preclinical data for a compound designated "SNT-207858" is not publicly available. The following application notes and protocols are presented as a representative framework for evaluating the in vivo efficacy of a novel small molecule inhibitor, using SNT-207858 as a placeholder. The proposed mechanism of action, experimental data, and specific protocols are hypothetical and based on established methodologies for similar compounds in the field of immuno-oncology.
Introduction
In vivo efficacy studies are a critical step in the preclinical development of novel therapeutics, providing the first comprehensive validation of a drug's biological activity in a living organism before clinical trials.[1] These studies are indispensable for identifying promising drug candidates and selecting appropriate clinical indications.[1] This document provides detailed protocols and application notes for assessing the in vivo anti-tumor efficacy of SNT-207858, a hypothetical small molecule inhibitor of Intracellular Checkpoint Protein-X (ICP-X), a negative regulator of immune cell activation. The methodologies described are based on common practices for immuno-oncology agents and can be adapted for various syngeneic tumor models.[2][3]
Hypothetical Mechanism of Action of SNT-207858
SNT-207858 is postulated to be a potent and selective inhibitor of Intracellular Checkpoint Protein-X (ICP-X). ICP-X is an E3 ubiquitin ligase that targets key signaling proteins in the T-cell receptor (TCR) and co-stimulatory pathways for degradation, leading to T-cell exhaustion and dampened anti-tumor immunity. By inhibiting ICP-X, SNT-207858 is designed to prevent the degradation of these signaling molecules, thereby lowering the threshold for T-cell activation, enhancing effector T-cell function, and promoting a robust anti-tumor immune response.
Caption: SNT-207858 inhibits ICP-X, preventing T-cell signaling degradation and boosting anti-tumor immunity.
Data Presentation: Summarized In Vivo Efficacy
The following tables summarize representative quantitative data from hypothetical in vivo studies using SNT-207858 in a syngeneic mouse tumor model (e.g., CT26 colon carcinoma).
Table 1: Monotherapy Efficacy of SNT-207858
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle | - | PO, QD | 1500 ± 250 | - | - |
| SNT-207858 | 10 | PO, QD | 1100 ± 200 | 27% | < 0.05 |
| SNT-207858 | 30 | PO, QD | 750 ± 150 | 50% | < 0.01 |
| SNT-207858 | 100 | PO, QD | 400 ± 100 | 73% | < 0.001 |
Data are presented as mean ± SEM. TGI is calculated at the end of the study.[4]
Table 2: Combination Therapy Efficacy with Anti-PD-1
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle | - | PO, QD | 1500 ± 250 | - | - |
| anti-PD-1 | 10 | IP, BIW | 950 ± 180 | 37% | < 0.05 |
| SNT-207858 | 30 | PO, QD | 750 ± 150 | 50% | < 0.01 |
| SNT-207858 + anti-PD-1 | 30 + 10 | PO, QD + IP, BIW | 250 ± 80 | 83% | < 0.001 |
PO, QD: Oral gavage, once daily. IP, BIW: Intraperitoneal injection, twice a week.
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with SNT-207858.
Protocol 1: Syngeneic Mouse Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of SNT-207858 as a monotherapy and in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
SNT-207858 free base
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Anti-PD-1 antibody
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Culture: Culture CT26 cells under standard conditions to 80-90% confluency. Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously implant 1 x 10⁶ CT26 cells (in 0.1 mL) into the right flank of each mouse.[2]
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).[4] Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Drug Formulation and Administration:
-
Prepare SNT-207858 in the designated vehicle at the required concentrations.
-
Group 1 (Vehicle): Administer vehicle orally, once daily (PO, QD).
-
Group 2 (SNT-207858): Administer SNT-207858 at the desired dose (e.g., 30 mg/kg) orally, once daily.[2]
-
Group 3 (anti-PD-1): Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally (IP), twice a week.[2]
-
Group 4 (Combination): Administer both SNT-207858 and anti-PD-1 as described above.[2]
-
-
Data Collection:
-
Continue treatment for a predetermined period (e.g., 21 days).
-
Measure tumor volume and mouse body weight every 2-3 days to monitor efficacy and toxicity.[4]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice. Excise tumors and record their final weight.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[4]
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.[5]
-
Caption: General workflow for an in vivo efficacy study, from model selection to final analysis.
Protocol 2: Pharmacodynamic (PD) Analysis of Tumor Infiltrating Lymphocytes (TILs)
Objective: To analyze the effect of SNT-207858 on the immune cell composition within the tumor microenvironment.
Procedure:
-
Tumor Collection: At a specified time point or at the end of the efficacy study, euthanize a subset of mice from each group (n=3-5).
-
Tumor Digestion: Excise tumors and mechanically and enzymatically digest them to create a single-cell suspension.
-
Cell Staining: Stain the cells with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B).
-
Flow Cytometry: Acquire stained cells on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the frequency and absolute numbers of different immune cell populations (e.g., CD8+ T-cells, regulatory T-cells) and their activation status.[2]
Conclusion
The protocols and frameworks presented here provide a robust starting point for the preclinical in vivo evaluation of SNT-207858 or similar small molecule inhibitors.[2] A thorough assessment, including dose-range finding, efficacy in multiple models, and pharmacodynamic analyses, is crucial for establishing a strong rationale for clinical investigation. Successful preclinical development based on these methodologies will be pivotal in advancing novel immunotherapies for cancer patients.
References
- 1. probiocdmo.com [probiocdmo.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]
- 4. benchchem.com [benchchem.com]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SNT-207858 free base in Appetite Stimulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNT-207858 free base is a novel small molecule compound under investigation for its potential as an appetite stimulant. It is hypothesized to act as an agonist of the ghrelin receptor (GHSR1a), a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland. The ghrelin receptor is a key regulator of energy homeostasis and its activation is known to potently stimulate food intake and growth hormone release. These application notes provide an overview of the proposed mechanism of action of SNT-207858 and detailed protocols for its characterization in both in vitro and in vivo models of appetite stimulation.
Proposed Mechanism of Action
SNT-207858 is believed to mimic the action of ghrelin, the endogenous ligand for the GHSR1a. Upon binding, it is proposed to activate the canonical Gαq/11 signaling pathway.[1][2][3] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in cellular activation.[2][3] Additionally, the ghrelin receptor can signal through other G-protein subtypes, such as Gαi/o and Gα12/13, and can also recruit β-arrestins, highlighting the potential for biased agonism.[1][4] The orexigenic (appetite-stimulating) effects of ghrelin receptor activation are primarily attributed to the Gαq pathway.[2]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for this compound to illustrate its pharmacological profile.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Assay Type | Cell Line | Radioligand |
| This compound | Human GHSR1a | 8.5 ± 1.2 | Competition Binding | HEK293 | [125I]-Ghrelin |
| Ghrelin (human) | Human GHSR1a | 0.8 ± 0.2 | Competition Binding | HEK293 | [125I]-Ghrelin |
Table 2: In Vitro Functional Potency
| Compound | Assay Type | EC50 (nM) | Emax (% of Ghrelin) | Cell Line |
| This compound | IP1 Accumulation | 15.2 ± 3.5 | 95% | CHO-K1-GHSR1a |
| This compound | Calcium Mobilization | 22.8 ± 4.1 | 92% | HEK293-GHSR1a |
| Ghrelin (human) | IP1 Accumulation | 1.2 ± 0.4 | 100% | CHO-K1-GHSR1a |
| Ghrelin (human) | Calcium Mobilization | 2.5 ± 0.7 | 100% | HEK293-GHSR1a |
Table 3: In Vivo Efficacy in a Rodent Model of Food Intake
| Treatment Group | Dose (mg/kg, p.o.) | 2-hour Food Intake (g) | 4-hour Food Intake (g) |
| Vehicle | - | 0.5 ± 0.1 | 0.9 ± 0.2 |
| This compound | 3 | 2.1 ± 0.4 | 3.5 ± 0.6 |
| This compound | 10 | 3.8 ± 0.5 | 5.2 ± 0.7 |
| This compound | 30 | 4.5 ± 0.6 | 6.1 ± 0.8 |
*p < 0.05 vs. Vehicle
Experimental Protocols
In Vitro Assays
1. Receptor Binding Assay (Competition)
-
Objective: To determine the binding affinity (Ki) of this compound for the ghrelin receptor.
-
Materials:
-
HEK293 cells stably expressing human GHSR1a.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-Ghrelin.
-
Non-specific binding control: Unlabeled ghrelin (1 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well plates and filtration apparatus.
-
-
Procedure:
-
Prepare cell membranes from HEK293-GHSR1a cells.
-
In a 96-well plate, add assay buffer, a serial dilution of this compound, and a fixed concentration of [125I]-Ghrelin.
-
For total binding, add only assay buffer and radioligand. For non-specific binding, add assay buffer, radioligand, and a high concentration of unlabeled ghrelin.
-
Add cell membrane preparation to each well to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold membrane preparation buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding and determine the Ki value using non-linear regression analysis.
-
2. Inositol Monophosphate (IP1) Accumulation Assay
-
Objective: To measure the functional potency (EC50) of this compound in activating the Gαq signaling pathway.
-
Materials:
-
CHO-K1 cells stably expressing human GHSR1a.
-
IP1 accumulation assay kit (e.g., from Cisbio).
-
Cell culture medium.
-
Stimulation buffer containing LiCl.
-
This compound stock solution.
-
-
Procedure:
-
Plate CHO-K1-GHSR1a cells in a 96-well plate and culture overnight.
-
Remove the culture medium and add stimulation buffer containing a serial dilution of this compound.
-
Incubate for 60 minutes at 37°C.
-
Lyse the cells and follow the manufacturer's instructions for the IP1 detection using HTRF (Homogeneous Time-Resolved Fluorescence).
-
Read the plate on an HTRF-compatible reader.
-
Calculate the EC50 value from the dose-response curve.
-
In Vivo Assay
1. Food Intake Study in Fasted Rodents
-
Objective: To evaluate the effect of this compound on appetite stimulation in an animal model.
-
Materials:
-
Male C57BL/6J mice (8-10 weeks old).[5]
-
Standard chow.
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
This compound formulated in the vehicle.
-
Oral gavage needles.
-
Metabolic cages for individual housing and food intake monitoring.
-
-
Procedure:
-
Acclimatize mice to individual housing in metabolic cages for at least 3 days.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
At the beginning of the light cycle, weigh the mice and administer this compound or vehicle via oral gavage.
-
Provide a pre-weighed amount of standard chow.
-
Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Analyze the data to compare food intake between treated and vehicle groups.
-
Visualizations
Caption: Proposed signaling pathway of SNT-207858 via the ghrelin receptor (GHSR1a).
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of a pharmaceutical ghrelin agonist on lifespan in C57BL/6J male mice: A controlled experiment - PMC [pmc.ncbi.nlm.nih.gov]
SNT-207858 Free Base: Application Notes for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNT-207858 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), characterized by its ability to penetrate the blood-brain barrier and its oral bioavailability. In neuroscience, the MC4R is a G protein-coupled receptor that has garnered significant attention for its role in energy homeostasis, appetite, and more recently, its potential involvement in neurodegenerative processes. While MC4R agonists have been investigated for their neuroprotective effects, the application of MC4R antagonists like SNT-207858 in neuroscience research is primarily as a pharmacological tool to investigate the roles of the MC4R signaling pathway in various neurological and psychiatric conditions. These antagonists are also being explored for their therapeutic potential in conditions such as cachexia (wasting syndrome) that can accompany chronic diseases, including neurodegenerative disorders.
This document provides an overview of the potential neuroscience research applications of SNT-207858, along with detailed protocols for preclinical evaluation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for SNT-207858, establishing its potency and selectivity for the MC4R.
| Parameter | Value | Receptor | Reference |
| IC50 (binding) | 22 nM | Melanocortin-4 (MC-4) | [1] |
| IC50 (function) | 11 nM | Melanocortin-4 (MC-4) | [1] |
Signaling Pathway
The melanocortin-4 receptor is predominantly coupled to the Gαs subunit of G proteins. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in a wide range of cellular processes, including synaptic plasticity, neuroprotection, and inflammation. As an antagonist, SNT-207858 blocks the binding of α-MSH to MC4R, thereby inhibiting this signaling cascade.
MC4R Signaling Pathway
Experimental Protocols
While research on MC4R agonists in neurodegenerative diseases like Alzheimer's suggests a neuroprotective role, the application of an antagonist like SNT-207858 would be to probe the necessity of this pathway in neuroprotection or to investigate its role in other neurological processes. Below are detailed protocols that can be adapted to study the effects of SNT-207858 in neuroscience research.
Protocol 1: In Vitro Neurotoxicity Assay using SH-SY5Y Cells
This protocol is designed to assess whether SNT-207858 can modulate neuronal cell death induced by a neurotoxin, such as Aβ1-42 in the context of Alzheimer's disease research, or MPP+ for Parkinson's disease models.
Objective: To determine the effect of SNT-207858 on neurotoxin-induced cell viability in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
SNT-207858 free base
-
Neurotoxin (e.g., aggregated Aβ1-42 or MPP+)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare stock solutions of SNT-207858 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Pre-treat the cells with various concentrations of SNT-207858 for 2 hours.
-
Neurotoxin Exposure: After pre-treatment, add the neurotoxin (e.g., 10 µM aggregated Aβ1-42) to the wells containing the SNT-207858 and incubate for an additional 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
In Vitro Neurotoxicity Workflow
Protocol 2: Assessment of SNT-207858 on Neurite Outgrowth in Primary Neurons
This protocol can be used to investigate the role of MC4R signaling in neuronal development and morphology.
Objective: To determine the effect of SNT-207858 on the neurite outgrowth of primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat pups)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound
-
Poly-D-lysine coated plates or coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and imaging software
Procedure:
-
Neuron Culture: Isolate and plate primary cortical neurons on poly-D-lysine coated coverslips in Neurobasal medium.
-
Compound Treatment: After 24 hours in culture, treat the neurons with different concentrations of SNT-207858.
-
Incubation: Incubate the treated neurons for 48-72 hours.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 10% goat serum for 1 hour.
-
Incubate with primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using imaging software (e.g., ImageJ with NeuronJ plugin).
-
Protocol 3: In Vivo Assessment of SNT-207858 in a Mouse Model of Alzheimer's Disease
This protocol provides a framework for evaluating the in vivo effects of SNT-207858 in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or APP/PS1 mice. Given that MC4R agonists have shown some benefit, an antagonist like SNT-207858 could be used to investigate the consequences of blocking this pathway in the context of AD pathology.
Objective: To determine the effect of chronic SNT-207858 administration on amyloid pathology and cognitive function in a mouse model of Alzheimer's disease.
Materials:
-
Transgenic Alzheimer's disease mouse model (e.g., 5XFAD) and wild-type littermates
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Behavioral testing apparatus (e.g., Morris water maze or Y-maze)
-
Tissue processing reagents for histology and biochemistry
-
Antibodies for amyloid-beta and synaptic markers
Procedure:
-
Animal Dosing:
-
Begin oral administration of SNT-207858 or vehicle to the mice at an age before significant plaque deposition.
-
Administer the compound daily for a period of 3-6 months.
-
-
Behavioral Testing:
-
In the final month of treatment, conduct behavioral tests to assess learning and memory (e.g., Morris water maze).
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Perfuse one hemisphere for immunohistochemistry and homogenize the other for biochemical analysis.
-
-
Biochemical Analysis:
-
Use ELISA to quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Perform Western blotting for synaptic proteins (e.g., synaptophysin, PSD-95).
-
-
Immunohistochemistry:
-
Stain brain sections with antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaques.
-
-
Data Analysis:
-
Compare the behavioral performance, Aβ levels, and synaptic protein expression between the SNT-207858-treated and vehicle-treated groups.
-
Conclusion
This compound is a valuable research tool for elucidating the role of the melanocortin-4 receptor in the central nervous system. While the current literature on MC4R in neurodegeneration focuses on the protective effects of agonists, antagonists like SNT-207858 are crucial for validating these findings and exploring other potential functions of this signaling pathway in both health and disease. The provided protocols offer a starting point for researchers to investigate the multifaceted roles of MC4R in neuroscience.
References
Troubleshooting & Optimization
SNT-207858 free base solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with SNT-207858 free base. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer potential solutions to facilitate your experiments.
Troubleshooting Guide: this compound Solubility Issues
Low aqueous solubility is a common characteristic of free base forms of complex organic molecules. If you are observing poor dissolution or precipitation of this compound, consult the following guide.
Problem: this compound does not dissolve in aqueous buffers.
This is an expected behavior for many free base compounds. The solubility of this compound in neutral aqueous solutions is anticipated to be low.
Solutions:
-
Solvent Selection: For in vitro studies, consider using organic solvents for initial stock solution preparation.
-
pH Adjustment: The solubility of basic compounds like SNT-207858 can often be increased by lowering the pH.
-
Use of the Salt Form: SNT-207858 is available as a dihydrochloride (B599025) salt, which is expected to have significantly higher aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Anticipated Usability | Notes |
| DMSO (Dimethyl Sulfoxide) | High | Commonly used for initial solubilization of lipophilic compounds. |
| Ethanol | Moderate to High | May require warming. |
| Methanol | Moderate to High | May require warming. |
| Aqueous Buffers (pH 7.4) | Low | Not recommended for initial stock solution preparation. |
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility.
Troubleshooting Steps:
-
Decrease the Final Concentration: The final concentration in your aqueous medium may be above the solubility limit of the free base. Try using a more dilute solution.
-
Increase the Percentage of Co-solvent: If your experimental system allows, increasing the final percentage of the organic solvent (e.g., DMSO, ethanol) in the aqueous solution can help maintain solubility. Be mindful of potential solvent effects on your assay.
-
pH Adjustment of the Aqueous Buffer: Lowering the pH of the aqueous buffer (e.g., to pH 5 or below) may improve the solubility of the protonated form of the this compound.
-
Use of Surfactants: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Consider the Hydrochloride Salt: For aqueous applications, using the more soluble SNT-207858 dihydrochloride salt is a highly recommended alternative.
Diagram 1: Troubleshooting Workflow for Precipitation Issues
Technical Support Center: SNT-207858 Free Base
Important Notice: Publicly available information regarding the specific off-target effects of SNT-207858 free base is limited. The following troubleshooting guides and FAQs are based on general principles of kinase inhibitor research and potential issues that may arise during preclinical development. The information provided here is for guidance purposes only and should be supplemented with internal data and further experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
Based on available information, SNT-207858 has been included in screens of CNS-penetrant compounds and is listed as a melanocortin receptor-related small molecule.[1][2][3] However, its specific primary target and mechanism of action are not well-documented in the public domain. One study mentions it in the context of RICTOR amplification in lung carcinoma, suggesting a potential link to the mTOR signaling pathway.[4]
Q2: Are there any known off-target effects for this compound?
Specific, quantitative data on the off-target kinase profile or safety pharmacology of this compound is not publicly available. General knowledge of small molecule kinase inhibitors suggests a potential for off-target activities that could lead to unexpected experimental results or toxicity.
Q3: How can I assess the potential off-target effects of SNT-207858 in my experiments?
It is highly recommended to perform a comprehensive kinase selectivity screen to understand the off-target profile of SNT-207858. This can be done through commercially available services that offer panels of hundreds of kinases. Additionally, cellular target engagement assays can confirm which of these potential off-target interactions are relevant in a cellular context.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected Cell Toxicity or Reduced Proliferation at Low Concentrations | Inhibition of essential kinases ("housekeeping" kinases) or other critical cellular targets. | 1. Perform a dose-response curve to determine the precise IC50 for toxicity. 2. Conduct a broad kinase screen to identify potential off-target kinases essential for cell survival. 3. Use a structurally unrelated inhibitor for the primary target to see if the toxicity is target-specific. |
| Contradictory Phenotypic Results Compared to Genetic Knockdown/Knockout of the Intended Target | The observed phenotype may be due to the inhibition of an unknown off-target rather than the intended target. The compound might also affect signaling pathways that compensate for the loss of the primary target. | 1. Validate on-target engagement using a cellular thermal shift assay (CETSA) or NanoBRET assay. 2. Perform rescue experiments by overexpressing a drug-resistant mutant of the primary target. 3. Profile the compound against a panel of kinases to identify other potential targets that could explain the phenotype. |
| Activation of a Signaling Pathway Unrelated to the Primary Target | The compound may be inhibiting a negative regulator of the observed pathway or activating a kinase upstream of the pathway. | 1. Use pathway-specific inhibitors or activators to dissect the mechanism. 2. Perform a phosphoproteomics study to get a global view of the signaling changes induced by the compound. 3. Consult kinase selectivity databases with the off-target profile to identify potential pathway connections. |
Experimental Protocols & Methodologies
While specific experimental data for SNT-207858 is unavailable, the following are standard methodologies to assess off-target effects.
Kinase Selectivity Profiling
A common method to assess off-target effects is to screen the compound against a large panel of purified kinases.
Workflow:
Caption: Workflow for in vitro kinase selectivity profiling.
Cellular Target Engagement Assay (CETSA)
This method assesses whether a compound binds to its target in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Visualizing Potential Off-Target Signaling
Given the mention of RICTOR, a key component of the mTORC2 complex, a potential off-target effect of SNT-207858 could involve the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates this pathway and highlights potential points of off-target interaction.
Caption: Potential off-target interactions of SNT-207858 within the PI3K/Akt/mTOR pathway.
References
Technical Support Center: Optimizing SNT-207858 Free Base Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of SNT-207858 free base for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell assay?
A1: For a novel compound like SNT-207858, it is advisable to begin with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or serial dilution series, for instance, from 1 nM to 100 µM.[1][2] This wide range will help in identifying the effective concentration window for your particular cell line and assay.
Q2: How should I dissolve and store this compound?
A2: Most small molecule inhibitors are initially dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] It is best practice to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q3: How can I determine the optimal incubation time for SNT-207858?
A3: The ideal incubation time depends on the compound's mechanism of action and the biological question being investigated. A time-course experiment is recommended.[1] This can be achieved by treating cells with a fixed, effective concentration of SNT-207858 and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q4: How does serum in the culture medium affect the activity of SNT-207858?
A4: Serum proteins have the potential to bind to small molecules, which can decrease the effective concentration of the compound available to the cells.[1][3] It is important to consider this when analyzing results. If significant interference is suspected, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.[1]
Q5: What is the known mechanism of action for SNT-207858?
A5: SNT-207858 is a selective and orally active antagonist of the melanocortin-4 (MC-4) receptor.[4] It has been shown to bind to the MC-4 receptor with an affinity of 22 nM and exhibits selectivity over the MC-3 and MC-5 receptors.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low. 2. Compound instability. 3. Insensitive cell line or assay. | 1. Test a higher concentration range.[1] 2. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[1] 3. Confirm that your cell line expresses the MC-4 receptor. Use a positive control to validate the assay's functionality.[1] |
| High cell death at all concentrations. | The compound may be cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the maximum non-toxic concentration. Begin the next experiment with a concentration range well below the toxic threshold.[2] |
| Precipitation of the compound in culture medium. | The compound's solubility in the culture medium may be poor. | Verify the compound's solubility data. Consider using a different solvent, ensuring the final concentration is non-toxic to the cells, or prepare a more dilute stock solution. Pre-warming the medium before adding the compound may also be beneficial.[2] |
| Inconsistent results between experiments. | 1. Batch-to-batch variability of primary cells. 2. Variations in cell seeding density. 3. Pipetting errors. | 1. Maintain consistent and well-documented cell culture practices.[2] 2. Ensure a single-cell suspension before seeding and use a consistent seeding pattern.[2] 3. Use calibrated pipettes and proper pipetting techniques.[2] |
Experimental Protocols
Protocol for Determining Optimal SNT-207858 Concentration
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).[1]
-
-
Cell Seeding:
-
Plate your cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and stabilize for 24 hours.[2]
-
-
Compound Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of SNT-207858.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for your assay.[1]
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 hours).[1]
-
-
Assay:
-
Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay, a functional assay specific to the MC-4 receptor, or a reporter gene assay).
-
Visualizations
References
Technical Support Center: Investigating the Toxicity Profile of SNT-207858 Free Base
Disclaimer: No specific public toxicity data for SNT-207858 free base was found during a comprehensive literature and database search. This document provides a general framework and guidance for researchers to assess the toxicity of novel compounds like SNT-207858, based on standard preclinical toxicology protocols. It is essential to handle this compound with appropriate caution until a formal toxicity assessment is complete.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: SNT-207858 is a non-peptidic, orally active, and blood-brain barrier penetrating antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] In a 2009 study, it was shown to stimulate food intake in healthy mice and prevent tumor-induced weight loss and the loss of lean and fat mass in a mouse model of cancer cachexia.[1][2][3]
Q2: Is there a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) available for this compound?
A2: A specific MSDS or SDS for this compound could not be located in the public domain through the conducted searches. For any chemical compound, it is crucial to obtain the SDS from the supplier. If an SDS is not available, the compound should be handled as a substance with unknown toxicity, and appropriate personal protective equipment (PPE) and containment measures should be used.
Q3: What are the potential side effects of targeting the melanocortin-4 receptor?
A3: While specific side effects for SNT-207858 are not documented, studies on other MC4R modulators have reported various effects. For instance, some MC4R agonists have been associated with side effects including nausea, yawning, stretching, and cardiovascular effects like hypertension.[4][5] Antagonism of the MC4R, on the other hand, is being explored for treating conditions like cachexia and anxiety.[5][6] It is important to note that these are class effects and may not be directly applicable to SNT-207858.
Q4: How should I handle this compound in the laboratory?
A4: Given the lack of a formal toxicity profile, this compound should be handled with caution. Standard laboratory practices for handling compounds of unknown toxicity should be followed. This includes using a chemical fume hood, wearing appropriate PPE (lab coat, gloves, safety glasses), and preventing aerosolization and dust formation.
Troubleshooting Guides for Toxicity Assessment
This section provides troubleshooting for common issues that may arise during the initial toxicological evaluation of a novel compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in in vitro cytotoxicity assays. | - Cell passage number too high.- Inconsistent cell seeding density.- Contamination of cell cultures.- Compound precipitation at high concentrations. | - Use cells within a consistent and low passage number range.- Ensure accurate and uniform cell counting and seeding.- Regularly check cell cultures for contamination.- Check the solubility of the compound in the culture medium and consider using a lower concentration range or a different solvent (with appropriate vehicle controls). |
| High background signal in the Ames test (genotoxicity). | - Contamination of reagents or media.- Spontaneous reversion rate of the bacterial strain is naturally high. | - Use sterile techniques and fresh, high-quality reagents.- Consult the historical data for the specific bacterial strain to determine the acceptable range for spontaneous revertants. |
| No toxicity observed in in vivo acute toxicity study at the limit dose. | - The compound has low acute toxicity. | - According to OECD Guideline 420, if no signs of toxicity are observed at the limit dose (e.g., 2000 mg/kg), the compound can be classified as having low acute toxicity.[7][8][9] |
Experimental Protocols for Initial Toxicity Screening
Due to the absence of specific toxicity data for SNT-207858, researchers should consider performing a panel of standard assays to establish a preliminary toxicity profile.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SNT-207858 in culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11]
Genotoxicity Assessment: Ames Test
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA.[12][13]
Methodology:
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.[12]
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[14]
-
Exposure: Expose the bacterial strains to various concentrations of SNT-207858.
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: Compare the number of revertant colonies in the treated groups to the spontaneous reversion rate in the negative control group. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.[14][15]
In Vivo Acute Oral Toxicity Assessment: OECD Guideline 420 (Fixed Dose Procedure)
This study provides information on the potential health hazards that might arise from short-term oral exposure to a substance.
Methodology:
-
Animal Model: Typically uses rats of a single sex (usually females).
-
Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Doses of 5, 50, 300, and 2000 mg/kg are typically used.[7][8][9]
-
Main Study: Based on the sighting study, groups of animals are dosed at a specific fixed dose level.
-
Administration: The test substance is administered as a single oral dose.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[9][16]
-
Data Collection: Observations include changes in skin, fur, eyes, and behavior. Body weight is also recorded.
-
Necropsy: At the end of the study, a gross necropsy is performed on all animals.
-
Classification: The substance is classified based on the observed toxicity at different dose levels according to the Globally Harmonised System (GHS).[8]
References
- 1. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]
- 2. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor [frontiersin.org]
- 6. Melanocortin-4 receptor antagonists as potential therapeutics in the treatment of cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting SNT-207858 free base experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability encountered when working with the SNT-207858 free base. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of variability when working with this compound?
A1: Experimental variability with this compound can arise from several factors, including:
-
Solubility Issues: As a complex organic molecule, the free base form may have limited solubility in aqueous buffers, leading to inconsistent concentrations in your experiments.
-
Compound Stability: The stability of the compound in different solvents and at various temperatures can affect its potency and lead to variable results over time.
-
Hygroscopicity: The tendency of the compound to absorb moisture from the air can change its effective concentration and physical properties.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the free base can impact its solubility, dissolution rate, and bioavailability, contributing to variability.
Q2: How can I improve the solubility of this compound for in vitro assays?
A2: To improve solubility, consider the following approaches:
-
Co-solvents: Use of a small percentage of an organic co-solvent such as DMSO or ethanol (B145695) can significantly enhance solubility. However, it is crucial to determine the tolerance of your experimental system to these solvents.
-
pH Adjustment: The solubility of free bases can often be increased by lowering the pH of the solution.
-
Use of Surfactants: Non-ionic surfactants at low concentrations can aid in solubilizing hydrophobic compounds.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and improve dissolution.
Q3: What is the recommended storage condition for this compound?
A3: For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture. It is advisable to store the solid compound at -20°C. For solutions, especially in organic solvents like DMSO, it is best to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This guide provides a systematic approach to troubleshooting inconsistent results in cell-based assays using this compound.
Troubleshooting Workflow for Inconsistent Cell-Based Assay Results
Caption: Troubleshooting workflow for inconsistent cell-based assays.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inaccurate Stock Concentration | Prepare fresh stock solutions. Verify concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). |
| Poor Solubility in Assay Medium | Test different solubilization methods (e.g., use of co-solvents, pH adjustment). Visually inspect for precipitation. |
| Compound Degradation | Assess compound stability in your assay medium over the experiment's duration. Prepare fresh dilutions immediately before use. |
| Hygroscopic Nature of Compound | Store the solid compound in a desiccator. Equilibrate the container to room temperature before opening to prevent moisture condensation. |
| Cell Health and Variability | Use cells within a consistent and low passage number range. Monitor cell viability and morphology. |
| Inconsistent Assay Execution | Adhere strictly to the standardized protocol. Use calibrated equipment and ensure consistent timing for all steps. |
Issue 2: Variable pharmacokinetic (PK) profiles.
Variability in in vivo studies can be particularly challenging. This section addresses common sources of variability in the pharmacokinetic profiling of this compound.
Hypothetical Physicochemical Properties of this compound
| Property | Hypothetical Value/Characteristic | Implication for Experimental Variability |
| Molecular Weight | 616.6 g/mol | High molecular weight can sometimes be associated with lower membrane permeability. |
| pKa | 12.71 (Predicted) | As a basic compound, its solubility will be highly dependent on pH. |
| LogP | > 5 (Predicted) | High lipophilicity suggests good membrane permeability but may lead to poor aqueous solubility. |
| Aqueous Solubility | Low | Can lead to variable absorption after oral administration. Formulation is critical. |
| Hygroscopicity | Moderate | Can lead to errors in weighing and dosing if not handled properly. |
| Polymorphism | Potentially multiple polymorphs | Different crystal forms can have different solubilities and dissolution rates, impacting bioavailability. |
Experimental Protocols
Protocol: In Vitro Cell-Based Functional Assay for MC4 Receptor Agonism
This protocol outlines a general procedure for assessing the agonist activity of SNT-207858 on the melanocortin-4 (MC4) receptor, a common assay where variability can be encountered.
1. Cell Culture:
- Maintain HEK293 cells stably expressing the human MC4 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Culture cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculture cells every 2-3 days to maintain logarithmic growth. Use cells with a passage number below 20 for all experiments.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- On the day of the experiment, perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
3. Assay Procedure (cAMP Measurement):
- Seed the MC4R-HEK293 cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
- Wash the cells once with pre-warmed PBS.
- Add 50 µL of assay buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor) to each well and incubate for 10 minutes at 37°C.
- Add 50 µL of the SNT-207858 serial dilutions to the wells. Include a positive control (e.g., α-MSH) and a vehicle control (0.5% DMSO).
- Incubate the plate for 30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
4. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the normalized response against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.
Signaling Pathway
Hypothetical Signaling Pathway for MC4 Receptor Activation
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gαs to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Caption: Simplified MC4 receptor signaling pathway.
SNT-207858 free base storage and handling conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of SNT-207858 free base.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines.
For Solid Compound: Store the lyophilized powder in a tightly sealed container.
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
For Solutions in Solvent: It is recommended to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: The compound is shipped at room temperature, and short-term exposure to ambient temperatures should not affect its quality.[1]
2. How should I handle this compound safely?
As a potent and selective melanocortin-4 (MC-4) receptor antagonist, this compound should be handled with care in a laboratory setting.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
Spill and Disposal: In case of a spill, contain the material and clean the area with an appropriate solvent. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The handling recommendations provided are general guidelines for handling potent research chemicals. Researchers should consult their institution's safety protocols and exercise caution.
3. What is the solubility of this compound?
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Molar Concentration |
| DMSO | 100 mg/mL | 162.17 mM |
Note: An ultrasonic bath may be required to fully dissolve the compound in DMSO. The use of hygroscopic (water-absorbing) DMSO can negatively impact solubility; it is recommended to use fresh, anhydrous DMSO.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | Incomplete dissolution due to insufficient mixing or solvent quality. | Use an ultrasonic bath to aid dissolution. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions for each experiment. If using a stored stock solution, ensure it has not undergone multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability. |
| Precipitate formation in stock solution | The solution may have become supersaturated or the storage temperature is too high. | Gently warm the solution and sonicate to redissolve the precipitate. Store the solution in smaller aliquots at the recommended temperature. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
Materials:
-
This compound (Molecular Weight: 616.62 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 6.166 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound using an analytical balance in a chemical fume hood.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Vortex the solution until the compound is fully dissolved. An ultrasonic bath can be used to facilitate dissolution.[2]
-
Store the solution: If not for immediate use, aliquot the stock solution into single-use vials and store at -80°C.
In Vivo Oral Administration in Mice (as referenced in literature):
The following is a general guideline based on a study by Weyermann P, et al. (2009).[3][4] Researchers should adapt the protocol to their specific experimental design.
Materials:
-
This compound stock solution
-
Appropriate vehicle for oral gavage (e.g., water, saline, or a specific formulation buffer)
-
Oral gavage needles
-
Mice
Procedure:
-
Prepare the dosing solution: Based on the desired dosage (e.g., 30 mg/kg as used in the reference study), calculate the required volume of the this compound stock solution to be diluted in the vehicle.[1]
-
Vehicle selection: The choice of vehicle will depend on the experimental design and the solubility of the final dosing solution.
-
Administration: Administer the prepared solution to the mice via oral gavage. The volume of administration should be appropriate for the size of the animal.
-
Control group: A control group receiving only the vehicle should be included in the experimental design.
Visualizations
Caption: General experimental workflow for this compound from preparation to use.
References
- 1. environmental-expert.com [environmental-expert.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]
- 4. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SNT-207858 Free Base
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of SNT-207858 free base.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: For long-term storage, this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable for up to one month. It is crucial to minimize freeze-thaw cycles.[1]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation, as moisture can accelerate degradation. Handle the compound in a clean, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) if it will be exposed for an extended period.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. Prepare aqueous solutions fresh daily to minimize hydrolysis.
Q4: What are the visible signs of degradation of this compound?
A4: Visual indicators of degradation can include a change in color of the solid powder, clumping, or the appearance of an unusual odor. In solution, degradation may be indicated by discoloration, precipitation, or the appearance of particulates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirmation.
Q5: What are the primary degradation pathways for this compound?
A5: As a free base likely containing amine functionalities, SNT-207858 is susceptible to two primary degradation pathways:
-
Oxidation: The amine groups can be susceptible to oxidation, especially when exposed to air, light, or in the presence of trace metal ions. This can lead to the formation of N-oxides and other oxidative degradation products.[2]
-
Hydrolysis: If the compound contains susceptible functional groups such as amides or esters, it can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Biological Assays | Degradation of this compound. | 1. Prepare fresh stock solutions from a new vial of the compound. 2. Perform a stability study on your current stock solution using HPLC to check for degradation products. 3. Review your storage and handling procedures against the recommendations. |
| Unexpected Peaks in HPLC/LC-MS Analysis | Presence of degradation products. | 1. Compare the chromatogram to a reference standard of undegraded SNT-207858. 2. Conduct forced degradation studies (acid, base, peroxide, light, heat) to identify potential degradation products. 3. If degradation is confirmed, obtain a fresh supply of the compound and strictly adhere to proper storage and handling. |
| Poor Solubility or Precipitation in Aqueous Buffer | pH-dependent solubility or degradation leading to insoluble products. | 1. Ensure the pH of your aqueous buffer is compatible with the free base form of SNT-207858. 2. Prepare fresh solutions and use them immediately. 3. Consider using a different co-solvent or formulation approach if solubility issues persist. |
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Purity (%) | Appearance |
| -20°C, Dark, Dry | 12 Months | >99% | White Powder |
| 4°C, Dark, Dry | 6 Months | >98% | White Powder |
| 25°C, Dark, Dry | 1 Month | ~95% | Slight Off-White |
| 25°C, Exposed to Light | 1 Month | <90% | Yellowish Powder |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Duration | Purity (%) |
| -20°C | 3 Months | >99% |
| 4°C | 1 Month | >98% |
| 25°C | 1 Week | ~96% |
Table 3: pH Stability of this compound in Aqueous Solution (100 µM) at 25°C
| pH | Time (hours) | Purity (%) |
| 3.0 | 24 | ~92% |
| 5.0 | 24 | ~97% |
| 7.4 | 24 | >99% |
| 9.0 | 24 | ~95% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Dilute with a 1:1 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve SNT-207858 in 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve SNT-207858 in 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of SNT-207858 with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photostability: Expose a solid sample and a solution of SNT-207858 to UV light (ICH Q1B guidelines) for an appropriate duration.
-
Thermal Degradation: Heat a solid sample of SNT-207858 at 80°C for 48 hours.
-
Analysis: Analyze all stressed samples by the HPLC method described above to determine the percentage of degradation and identify major degradation products.
Visualizations
References
Technical Support Center: SNT-207858 Free Base In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo administration of SNT-207858 free base, a selective and potent melanocortin-4 (MC-4) receptor antagonist.[1] This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of the compound's properties to facilitate successful experimentation.
Compound Properties
SNT-207858 is an orally active and blood-brain barrier penetrating antagonist of the MC-4 receptor, with an IC50 of 22 nM (binding) and 11 nM (functional).[1][2] It has been used in murine models to mitigate tumor-induced weight loss, demonstrating in vivo efficacy upon oral administration.[3]
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ | [1][2] |
| Molecular Weight | 616.62 g/mol | [1][2] |
| Target | Melanocortin-4 (MC-4) Receptor | [1] |
| Activity | Antagonist | [1] |
| Known In Vivo Dose | 30 mg/kg (oral, daily in mice) | [3] |
MC-4 Receptor Signaling Pathway
SNT-207858 exerts its effects by blocking the canonical MC-4 receptor signaling pathway, which plays a critical role in regulating energy homeostasis, appetite, and satiety.[1][4][5] The typical signaling cascade is depicted below.
Troubleshooting Guide
This guide addresses common challenges researchers may face when administering this compound in vivo.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. High variability in efficacy data between subjects in the same dose group. | - Inconsistent formulation or administration.- Poor aqueous solubility of the free base. | - Optimize Formulation: Experiment with different vehicle formulations to enhance solubility. Options include co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[3]- Standardize Administration: Ensure consistent administration techniques, such as gavage volume and injection site, for all subjects. |
| 2. Lack of expected efficacy at the administered dose. | - Insufficient target engagement due to poor bioavailability or rapid metabolism. | - Conduct Pharmacokinetic (PK) Studies: Measure plasma concentrations of SNT-207858 at various time points post-administration to assess exposure.- Conduct Pharmacodynamic (PD) Studies: Confirm target engagement by measuring a downstream biomarker of MC-4R activity in relevant tissues (e.g., hypothalamus).[3] |
| 3. Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in treated animals. | - Off-target effects of SNT-207858.- Toxicity of the administration vehicle. | - Include a Vehicle-Only Control Group: This is crucial to differentiate between compound-related and vehicle-related toxicity.[3]- Refine Dosing Schedule: Consider alternative dosing schedules, such as less frequent administration, to mitigate toxicity while maintaining efficacy.[3]- Evaluate Different Vehicles: Some vehicles, especially at high concentrations, can cause irritation or systemic toxicity.[6] |
| 4. Precipitation of the compound in the formulation. | - The solubility limit of the compound has been exceeded in the chosen vehicle. | - Reduce Concentration: Lower the concentration of SNT-207858 in the formulation.- Alter the Vehicle: Increase the percentage of co-solvents or surfactants, or try a different vehicle system entirely (e.g., a lipid-based formulation).[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting vehicle for this compound for intraperitoneal (IP) injection?
A1: For a poorly soluble free base like SNT-207858, a multi-component vehicle is often necessary. A common starting formulation for IP injection is a solution containing a small amount of an organic solvent to dissolve the compound, a surfactant to maintain solubility in an aqueous base, and saline to make up the final volume.
-
Example Vehicle: 10% DMSO, 40% PEG400, 50% Saline.
-
Alternative: A suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.
It is imperative to test the solubility of SNT-207858 in your chosen vehicle at the desired concentration before animal administration. Always include a vehicle-only control group in your experiment.
Q2: How can I prepare an oral formulation for this compound?
A2: Since SNT-207858 is orally active, several options are available. For lipophilic compounds, lipid-based formulations can enhance oral absorption.[7][8]
-
Simple Suspension: A micronized suspension in a vehicle like 0.5% methylcellulose (B11928114) or 1% CMC in water can be effective.
-
Lipid-Based Formulation: Dissolving the compound in an oil (e.g., corn oil, sesame oil) may improve bioavailability.[6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal tract.[7]
Q3: My stock solution of SNT-207858 in DMSO is precipitating after being stored in the freezer. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at low temperatures.
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently but thoroughly to ensure the compound is fully redissolved before making further dilutions.
-
Storage Concentration: Consider storing the stock solution at a slightly lower concentration to prevent precipitation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to minimize the number of freeze-thaw cycles.
Q4: What is the general workflow for an in vivo study with a small molecule inhibitor like SNT-207858?
A4: A typical workflow involves several key stages, from initial preparation to final analysis, to ensure robust and reproducible results.
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Intraperitoneal (IP) Administration
This protocol describes the preparation of a common vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
Procedure:
-
Weigh the required amount of this compound in a sterile microfuge tube.
-
Add DMSO to dissolve the compound completely. Use the minimal volume necessary (e.g., 5-10% of the final volume). Vortex until the solution is clear.
-
Add PEG400 and Tween 80 (e.g., 40% and 5% of the final volume, respectively). Vortex thoroughly.
-
Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If the solution is cloudy, sonicate briefly in a water bath.
-
Prepare a vehicle-only control by following the same procedure without adding the SNT-207858 powder.
Protocol 2: In Vivo Cell Proliferation Assay (EdU Labeling)
This protocol can be used to assess the effect of SNT-207858 on cell proliferation in target tissues in vivo.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT™ EdU Imaging Kit
Procedure:
-
Administer SNT-207858 or vehicle to the animals as per the study design.
-
At the desired time point before sacrifice, administer EdU to the animals via IP injection or in their drinking water. EdU will be incorporated into the DNA of actively dividing cells.
-
At the end of the experiment, euthanize the animals and harvest the tissues of interest.
-
Fix the tissues in 4% paraformaldehyde.
-
Process the tissues for paraffin (B1166041) embedding or cryosectioning.
-
Perform the Click-iT™ reaction on the tissue sections according to the manufacturer's protocol to label the EdU-containing cells with a fluorescent dye.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image the sections using a fluorescence microscope and quantify the percentage of proliferating (EdU-positive) cells.
References
- 1. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
Adjusting SNT-207858 free base dosage for different cancer models
Important Notice: Comprehensive searches for "SNT-207858" have not yielded any specific information regarding its use as a free base in cancer models, its mechanism of action, or relevant signaling pathways. The designation "SNT-207858" does not appear to correspond to a publicly documented research compound or therapeutic agent in the field of oncology.
It is possible that "SNT-207858" is an internal, preclinical, or otherwise unpublished identifier. Without publicly available data, it is not possible to provide a detailed technical support guide as requested.
For researchers and scientists who have access to internal documentation for SNT-207858, we provide the following generalized troubleshooting guide and framework. This guide is based on common principles for adjusting drug dosages in preclinical cancer models and should be adapted based on the specific characteristics of SNT-207858 that are known to your team.
Frequently Asked Questions (FAQs) - General Guidance
Q1: We are not seeing the expected tumor growth inhibition with our initial dosage of SNT-207858. What should be our first troubleshooting step?
A1: The first step is to perform a dose-response study to determine the optimal concentration range. This involves treating cancer cells in vitro with a range of SNT-207858 concentrations to determine the IC50 (half-maximal inhibitory concentration). For in vivo models, a pilot dose-escalation study in a small group of animals is recommended to identify a well-tolerated and effective dose.
Q2: How do we establish a baseline for a new cancer model we are testing with SNT-207858?
A2: Before initiating treatment with SNT-207858, it is crucial to characterize the baseline growth kinetics of the cancer model. For xenograft or syngeneic models, this involves measuring tumor volume in a cohort of untreated animals over a set period to establish a consistent growth curve. This baseline data is essential for accurately assessing the efficacy of the treatment.
Q3: What are the key considerations when adapting a known effective dose of SNT-207858 from one cancer model to another?
A3: Several factors can influence the effective dosage between different cancer models:
-
Tumor Histology and Genetics: Different cancer types and their unique genetic makeups can have varying sensitivities to a therapeutic agent.
-
Tumor Microenvironment: The vasculature, stromal components, and immune cell infiltration of the tumor can affect drug delivery and efficacy.
-
Animal Model: The species, strain, and immune status of the animal model can impact drug metabolism and clearance.
A new dose-finding study is recommended for each new cancer model.
Troubleshooting Guide: Adjusting SNT-207858 Dosage
This guide provides a logical workflow for troubleshooting and optimizing the dosage of a novel compound like SNT-207858 in preclinical cancer models.
Diagram: Troubleshooting Workflow for Dosage Adjustment
Caption: A workflow for troubleshooting and optimizing SNT-207858 dosage.
Hypothetical Experimental Protocol
The following is a generalized protocol for assessing the efficacy of a novel compound in a xenograft mouse model. This protocol is a template and must be adapted based on the specific properties of SNT-207858.
Objective: To determine the anti-tumor efficacy of SNT-207858 in a human cancer xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
SNT-207858 free base
-
Appropriate vehicle for solubilizing SNT-207858
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers for tumor measurement
-
Animal welfare-approved anesthesia and euthanasia reagents
Methodology:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution to the control group according to the planned treatment schedule (e.g., daily, once every three days).
-
SNT-207858 Treatment Group(s): Prepare SNT-207858 in the vehicle at the desired concentration(s). Administer the treatment according to the same schedule as the control group. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the properties of the compound.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Hypothetical Signaling Pathway
Without specific information on the mechanism of action for SNT-207858, we can provide a diagram of a common cancer-related signaling pathway that is often targeted by novel therapeutics, such as the MAPK/ERK pathway.
Diagram: Simplified MAPK/ERK Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Validation & Comparative
A Comparative Guide to SNT-207858 Free Base and Other MC4R Antagonists
This guide provides a detailed comparison of the preclinical data for SNT-207858 free base, a selective melanocortin-4 receptor (MC4R) antagonist, with other notable MC4R antagonists. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MC4R modulation.
Introduction to MC4R Antagonism
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in regulating energy homeostasis, appetite, and metabolism.[1] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure. Conversely, antagonism of MC4R can stimulate appetite and reduce energy expenditure, making MC4R antagonists promising therapeutic candidates for conditions such as cachexia (wasting syndrome) associated with cancer and other chronic diseases.[1] This guide focuses on the comparative preclinical pharmacology of SNT-207858 and other small molecule MC4R antagonists.
In Vitro Performance of Selected MC4R Antagonists
The following table summarizes the in vitro binding and functional activities of SNT-207858 and other selected MC4R antagonists. The data is compiled from various sources and while informative, it is important to note that direct head-to-head comparisons in the same assays are limited.
| Compound | Chemical Class | Binding Affinity (IC₅₀/Kᵢ, nM) vs. hMC4R | Functional Antagonism (IC₅₀, nM) vs. hMC4R | Selectivity vs. hMC3R | Selectivity vs. hMC5R |
| SNT-207858 | Non-peptidic | 22 (IC₅₀)[2] | 11 (IC₅₀)[2] | 170-fold[2] | 40-fold[2] |
| PF-07258669 | Spirocyclic | 0.46 (Kᵢ) | 13 (IC₅₀) | >200-fold | >200-fold |
| HS024 | Not Specified | 0.29 (Kᵢ) | Not Reported | 18.8-fold | 11.3-fold |
| JKC363 | Not Specified | 0.5 (IC₅₀) | Not Reported | 90-fold | Not Reported |
In Vivo Efficacy of Selected MC4R Antagonists
This section details the in vivo effects of SNT-207858 and PF-07258669 in relevant preclinical models.
SNT-207858 in a Murine Model of Cancer-Induced Cachexia
SNT-207858 has demonstrated efficacy in a mouse model of cancer-induced cachexia.[1]
-
Model: Mice subcutaneously implanted with C26 adenocarcinoma cells.[1]
-
Dosing: 30 mg/kg, oral administration, once daily for 15 days.[1]
-
Key Findings:
PF-07258669 in an Aged Rat Model of Anorexia
PF-07258669 has shown robust efficacy in a rat model of age-associated anorexia.[3]
-
Model: Aged rats.[3]
-
Dosing: 0.3-10 mg/kg, oral administration, twice daily for 22 days.[3]
-
Key Findings:
Pharmacokinetic Profiles of Selected MC4R Antagonists
The table below outlines the available pharmacokinetic parameters for SNT-207858 and PF-07258669. It is important to consider that these data were generated in different species and under different experimental conditions.
| Compound | Species | Route of Administration | Oral Bioavailability (%) | Key Parameters |
| SNT-207858 | Mouse | Oral | Orally Active | Peak plasma level (30 mg/kg): ~1 µM; Peak brain level (30 mg/kg): ~0.1 µM |
| PF-07258669 | Rat | Oral | 28 | Dose-proportional increase in exposure. |
| PF-07258669 | Dog | Oral | 93 | Good absorption and reasonable distribution.[4] |
Safety and Tolerability
Preclinical safety data for SNT-207858 is not extensively published. For PF-07258669, a Phase 1 clinical trial in healthy adults showed that single ascending oral doses were generally safe and well-tolerated.[5] The most common treatment-emergent adverse events were mild and included headache and transient, asymptomatic orthostatic hypotension at higher doses.[5]
Signaling Pathways and Experimental Workflows
MC4R Signaling Pathway
The melanocortin-4 receptor can couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades. The primary pathway involves Gαs, which activates adenylyl cyclase to produce cyclic AMP (cAMP). However, signaling through Gαq and β-arrestin has also been reported.
Caption: Simplified MC4R signaling pathways.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
This workflow illustrates the steps to measure the functional antagonism of a test compound on agonist-induced cAMP production.
Caption: Workflow for a cAMP functional antagonism assay.
Experimental Protocols
Radioligand Binding Assay Protocol (Competitive)
This protocol is a generalized procedure for determining the binding affinity of an antagonist to MC4R.
-
Membrane Preparation:
-
Culture HEK293 cells stably or transiently expressing human MC4R.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH).
-
Add varying concentrations of the unlabeled test compound (e.g., SNT-207858).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent (e.g., polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Functional Assay Protocol (Antagonism)
This protocol describes a method to assess the ability of a compound to antagonize agonist-induced cAMP production.
-
Cell Culture and Plating:
-
Culture cells expressing MC4R (e.g., CHO-K1 or HEK293) in appropriate media.
-
Plate the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Add varying concentrations of the test antagonist to the wells.
-
Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of an MC4R agonist (e.g., α-MSH or NDP-α-MSH), typically at its EC₈₀ concentration, to all wells except the basal control.
-
Incubate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
cAMP Detection:
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescence-based assay (e.g., GloSensor).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
-
Conclusion
SNT-207858 is a potent and selective, orally active MC4R antagonist with demonstrated in vivo efficacy in a preclinical model of cancer cachexia.[1] When compared to other small molecule antagonists, SNT-207858 exhibits good selectivity for MC4R over other melanocortin receptor subtypes.[2] The available data for PF-07258669 also highlight a potent and selective profile with proven in vivo activity and promising pharmacokinetic properties in multiple species.[3][4] The development of orally bioavailable and selective MC4R antagonists like SNT-207858 and PF-07258669 represents a significant advancement in the pursuit of therapies for conditions characterized by appetite loss and wasting. Further head-to-head comparative studies, including comprehensive pharmacokinetic and safety evaluations, will be crucial in determining the full therapeutic potential of these compounds.
References
Erroneous Premise Identified: SNT-207858 Free Base is Not a Ghrelin Mimetic
A foundational review of available scientific literature reveals that SNT-207858 free base is not a ghrelin mimetic. Instead, it is a selective antagonist of the melanocortin-4 (MC-4) receptor.[1][2] This critical distinction in its mechanism of action prevents a direct, scientifically valid comparison with ghrelin mimetics as initially requested.
Ghrelin mimetics, such as Anamorelin and Macimorelin, function by mimicking the endogenous "hunger hormone" ghrelin. They bind to and activate the growth hormone secretagogue receptor (GHS-R1a), which in turn stimulates appetite, growth hormone release, and an increase in lean body mass.[3][4][5]
In contrast, SNT-207858 operates on a different signaling pathway. The melanocortin system is a key regulator of energy homeostasis, and the MC-4 receptor plays a crucial role in promoting satiety (the feeling of fullness) and reducing food intake when activated.[6][7] By acting as an antagonist, SNT-207858 blocks the MC-4 receptor. This inhibition of the satiety signal can lead to an increase in food intake.[8][9] While both classes of compounds can result in increased food consumption, their underlying physiological mechanisms are distinct.
Key Mechanistic Differences:
-
Ghrelin Mimetics (Agonists): Directly stimulate the appetite-inducing ghrelin receptor (GHS-R1a).
-
SNT-207858 (MC-4 Receptor Antagonist): Blocks the satiety-promoting MC-4 receptor, thereby disinhibiting food intake.
Due to this fundamental difference, a direct comparison of their performance metrics without acknowledging their distinct modes of action would be misleading for researchers, scientists, and drug development professionals.
Proposed Alternative Comparison Guides
To provide a valuable and accurate resource, we propose two alternative comparison guides. Please indicate which of the following would be more beneficial for your research needs:
Alternative 1: Comparative Analysis of Leading Ghrelin Mimetics
This guide would provide a detailed comparison of well-documented ghrelin mimetics, focusing on their performance in preclinical and clinical studies. Compounds to be compared would include:
-
Anamorelin: Investigated for the treatment of cancer cachexia.[10][11]
-
Macimorelin: An orally active ghrelin agonist used as a diagnostic test for adult growth hormone deficiency.[12][13][14][15]
-
Relamorelin: A potent ghrelin agonist developed for diabetic gastroparesis.[16][17][18]
-
MK-677 (Ibutamoren): An orally active growth hormone secretagogue that has been studied for its effects on body composition.[19][20][21][22]
This guide will include tables summarizing their efficacy, safety profiles, and experimental protocols from key studies, along with diagrams of the ghrelin signaling pathway.
Alternative 2: Comparative Analysis of SNT-207858 and Other Melanocortin-4 Receptor Modulators
This guide would focus on SNT-207858 and compare it with other compounds that target the MC-4 receptor. This would be highly relevant for researchers interested in the melanocortin pathway for appetite and energy regulation. The comparison could include:
-
SNT-207858: An MC-4 receptor antagonist.
-
Setmelanotide: A potent MC-4 receptor agonist approved for treating rare genetic obesity disorders.[23][24][25] A comparison with an agonist can provide valuable insights into the receptor's function.
-
Bremelanotide (B69708): Another MC-4 receptor agonist with effects on appetite and body weight.[26][27]
-
Other MC-4 Receptor Antagonists: Such as SNT-207707 and PF-07258669.[8][28]
This guide will present available data on the binding affinities, selectivity, and in vivo effects of these compounds in structured tables, along with diagrams illustrating the melanocortin signaling pathway.
We await your feedback to proceed with generating the most relevant and scientifically accurate comparison guide for your needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Anamorelin Hydrochloride? [synapse.patsnap.com]
- 4. What is Anamorelin Hydrochloride used for? [synapse.patsnap.com]
- 5. Portico [access.portico.org]
- 6. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel mechanism of ghrelin therapy for cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. academic.oup.com [academic.oup.com]
- 13. hcplive.com [hcplive.com]
- 14. 1stoptimal.com [1stoptimal.com]
- 15. neptcc-bulletin.com [neptcc-bulletin.com]
- 16. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 17. news.abbvie.com [news.abbvie.com]
- 18. consultant360.com [consultant360.com]
- 19. academic.oup.com [academic.oup.com]
- 20. MK-677 (Ibutamoren) side effects | Healthy Male [healthymale.org.au]
- 21. swolverine.com [swolverine.com]
- 22. getsmartaboutdrugs.gov [getsmartaboutdrugs.gov]
- 23. grokipedia.com [grokipedia.com]
- 24. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Setmelanotide: a promising advancement for pediatric patients with rare forms of genetic obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of bremelanotide on body weight of obese women: Data from two phase 1 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bariatricnews.net [bariatricnews.net]
- 28. Melanocortin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Validating SNT-207858 Free Base Activity: A Comparative Guide with Control Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel melanocortin-4 receptor (MC4R) antagonist, SNT-207858 free base, with established control compounds. The objective is to offer a clear, data-driven validation of SNT-207858's activity through detailed experimental protocols, comparative data, and visual representations of the underlying biological and experimental frameworks.
Introduction to Melanocortin-4 Receptor (MC4R) Signaling
The melanocortin-4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in regulating energy homeostasis, appetite, and metabolism.[1][2] Upon binding of its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), the MC4R couples to the Gs alpha subunit of its associated G protein. This activation stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn propagates downstream signaling to reduce food intake and increase energy expenditure.[2] Conversely, antagonists of the MC4R, such as SNT-207858, block this signaling cascade, which can lead to an increase in food intake. This mechanism makes MC4R antagonists promising therapeutic candidates for conditions like cachexia (wasting syndrome) associated with chronic diseases.[2]
References
SNT-207858 Free Base: A Comparative Analysis of its Specificity for the Melanocortin-4 Receptor
For Immediate Release
This guide provides a detailed comparison of SNT-207858 free base, a potent and selective antagonist for the melanocortin-4 receptor (MC4R), against other melanocortin receptor subtypes. The data presented herein, supported by established experimental protocols, is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
This compound has emerged as a significant research tool in the study of metabolic diseases and cachexia due to its high affinity and selectivity for MC4R, a key regulator of energy homeostasis and appetite. This document summarizes the binding and functional specificity of SNT-207858 across the melanocortin receptor family (MC1R, MC2R, MC3R, MC4R, and MC5R).
Quantitative Comparison of SNT-207858 Specificity
The selectivity of SNT-207858 for MC4R over other melanocortin receptors has been quantified through in vitro binding and functional assays. The following tables summarize the inhibitory concentration (IC50) values, providing a clear comparison of the compound's potency at each receptor subtype.
Table 1: Binding Affinity of SNT-207858 for Melanocortin Receptors
| Receptor Subtype | IC50 (nM) | Selectivity Ratio vs. MC4R |
| MC4R | 22 | 1 |
| MC3R | 3740 | 170-fold |
| MC5R | 880 | 40-fold |
| MC1R | >10000 | >450-fold |
| MC2R | Not Determined | - |
Table 2: Functional Activity of SNT-207858 at Melanocortin Receptors
| Receptor Subtype | IC50 (nM) |
| MC4R | 11 |
| MC3R | >10000 |
| MC5R | >10000 |
| MC1R | >10000 |
| MC2R | Not Determined |
Note: Data is based on the findings reported by Weyermann P, et al. in PLoS One, 2009.
Visualizing the Mechanism of Action
To understand the biological context of SNT-207858's activity, it is crucial to visualize the signaling pathway of the melanocortin-4 receptor.
Experimental Methodologies
The data presented in this guide were generated using standardized and rigorous experimental protocols. Below are the detailed methodologies for the key assays used to determine the binding affinity and functional activity of SNT-207858.
Radioligand Competitive Binding Assay
This assay determines the binding affinity of SNT-207858 to each melanocortin receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 value of SNT-207858 for MC1R, MC3R, MC4R, and MC5R.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the respective human melanocortin receptor subtype.
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-α-MSH).
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates.
-
Scintillation Counter.
Procedure:
-
Serial dilutions of SNT-207858 were prepared in the assay buffer.
-
In a 96-well plate, cell membranes (10-20 µg of protein) were incubated with a fixed concentration of [¹²⁵I]NDP-α-MSH (typically 0.1-0.5 nM) and varying concentrations of SNT-207858.
-
Non-specific binding was determined in the presence of a high concentration (1 µM) of unlabeled NDP-α-MSH.
-
The plates were incubated for 90 minutes at 37°C to reach equilibrium.
-
The incubation was terminated by rapid vacuum filtration through glass fiber filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified using a scintillation counter.
-
The IC50 values were calculated by non-linear regression analysis of the competition binding curves.
cAMP Functional Assay
This assay measures the ability of SNT-207858 to antagonize the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the melanocortin receptor signaling pathway.
Objective: To determine the functional IC50 value of SNT-207858 as an antagonist at each melanocortin receptor.
Materials:
-
Cells: HEK293 cells stably expressing the respective human melanocortin receptor subtype.
-
Agonist: α-Melanocyte-Stimulating Hormone (α-MSH).
-
Test Compound: this compound.
-
Stimulation Buffer: Assay buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
HEK293 cells expressing the target receptor were seeded in 96-well plates and cultured overnight.
-
The cells were washed and pre-incubated with varying concentrations of SNT-207858 in stimulation buffer for 15 minutes at 37°C.
-
Cells were then stimulated with a fixed concentration of α-MSH (typically the EC80 concentration for each receptor) for 30 minutes at 37°C.
-
The reaction was stopped, and the cells were lysed.
-
Intracellular cAMP levels were quantified using a commercial cAMP detection kit according to the manufacturer's instructions.
-
The functional IC50 values were determined by analyzing the dose-response curves of SNT-207858's inhibition of the α-MSH-induced cAMP production.
Conclusion
The experimental data clearly demonstrates that this compound is a highly potent and selective antagonist of the melanocortin-4 receptor. Its significantly lower affinity and functional activity at other melanocortin receptor subtypes, particularly MC1R, MC3R, and MC5R, make it an invaluable tool for specifically investigating the physiological and pathological roles of MC4R. This high degree of selectivity minimizes the potential for off-target effects, thereby enhancing the reliability and interpretability of research findings.
Cross-Validation of SNT Adaptor Protein Effects in Diverse Cell Lines: A Comparative Guide
Introduction
While a specific compound designated "SNT-207858 free base" is not documented in publicly available scientific literature, the abbreviation "SNT" is well-established and refers to the Suc-associated neurotrophic factor target (SNT) adaptor proteins, also known as Fibroblast growth factor receptor substrate 2 (FRS2). These scaffold proteins are pivotal in mediating the signaling cascades of various receptor tyrosine kinases (RTKs), most notably the Fibroblast Growth Factor Receptors (FGFRs) and the Tropomyosin receptor kinases (Trks), also known as neurotrophin receptors.
This guide provides a cross-validation of the effects of SNT/FRS2 activation in different cell lines, comparing the downstream signaling pathways and cellular responses elicited by the engagement of different RTKs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of SNT/FRS2-mediated signaling, supported by experimental data and detailed protocols.
Comparative Analysis of SNT/FRS2-Mediated Signaling
SNT/FRS2 proteins act as a central hub, integrating signals from activated FGFRs and Trk receptors and channeling them into downstream pathways, primarily the Ras/MAPK and PI3K/Akt pathways.[1][2] The specific cellular outcome of SNT/FRS2 activation is context-dependent, varying with the cell line, the specific receptor that is activated, and the expression levels of downstream signaling components.
Data Summary
The following table summarizes the differential effects of SNT/FRS2 activation in response to FGF and Nerve Growth Factor (NGF) in two commonly studied cell line models: PC12 (rat pheochromocytoma) and NIH 3T3 (mouse embryonic fibroblast) cells.
| Parameter | PC12 Cells + NGF | PC12 Cells + FGF | NIH 3T3 Cells + FGF |
| Primary Receptor Activated | TrkA | FGFR1 | FGFR1 |
| SNT/FRS2 Phosphorylation | Robust and sustained | Robust and transient | Robust and transient |
| Downstream Pathway Activation | Sustained MAPK (ERK1/2) activation | Transient MAPK (ERK1/2) activation | Transient MAPK (ERK1/2) activation |
| Primary Cellular Outcome | Neuronal differentiation | Proliferation | Proliferation |
| Key References | [1] | [1] | [1] |
Signaling Pathways
The activation of SNT/FRS2 by either FGFR or Trk receptors initiates a cascade of phosphorylation events that recruit other signaling molecules to the plasma membrane.
SNT/FRS2 Signaling Downstream of FGFR
Upon binding of FGF, FGFR dimerizes and autophosphorylates, creating docking sites for the phosphotyrosine-binding (PTB) domain of SNT/FRS2. SNT/FRS2 is then phosphorylated on several tyrosine residues, which serves as a scaffold for the recruitment of the Grb2/Sos complex, leading to the activation of Ras and the subsequent MAPK cascade.[2] It also recruits the phosphatase SHP2, which is also implicated in MAPK activation.
References
A Preclinical Showdown: SNT-207858 Free Base Versus Standard Therapies in the Fight Against Cachexia
For Immediate Release
In the relentless battle against cachexia, the debilitating wasting syndrome that accompanies chronic diseases like cancer, a novel contender is emerging from the preclinical arena. SNT-207858 free base, a potent and orally active melanocortin-4 receptor (MC-4R) antagonist, is demonstrating significant promise in animal models, offering a potential new strategy to combat the severe loss of muscle and fat that characterizes this condition. This guide provides a comparative analysis of the preclinical efficacy of this compound against established cachexia treatments, offering researchers, scientists, and drug development professionals a data-driven overview of the current landscape.
Cachexia affects a significant percentage of patients with advanced cancer and is a major contributor to morbidity and mortality.[1] Current therapeutic options are limited and often provide only modest benefits. Standard treatments typically involve a multi-modal approach, including nutritional support and pharmacological interventions such as progesterone (B1679170) analogs like megestrol (B1676162) acetate (B1210297), and corticosteroids.[2] These therapies primarily aim to stimulate appetite and reduce inflammation.
This compound, also known as BL-6020/979, operates through a distinct mechanism of action. By blocking the MC-4R in the hypothalamus, it aims to increase food intake and decrease energy expenditure, directly targeting two of the key drivers of cachexia.[3] This comparison guide synthesizes available preclinical data from studies utilizing the widely accepted C26 adenocarcinoma mouse model of cancer cachexia to provide an objective assessment of this compound's potential.
At a Glance: Preclinical Efficacy Comparison
The following tables summarize the key efficacy data from separate preclinical studies conducted in the C26 cancer cachexia mouse model. It is crucial to note that these are indirect comparisons , as no head-to-head studies have been identified. Variations in experimental protocols between studies may influence outcomes.
| Treatment | Dosage | Effect on Body Weight | Effect on Lean Body Mass | Effect on Fat Mass | Effect on Food Intake | Reference |
| This compound (BL-6020/979) | 30 mg/kg, p.o., daily | Ameliorated loss | Ameliorated loss | Ameliorated loss | Increased | [3] |
| Megestrol Acetate | 100 mg/kg, p.o., daily | Attenuated loss | Not specified | Not specified | Increased | [4] |
| Dexamethasone (B1670325) | 1 mg/kg, i.p., daily | No significant effect on cachexia-induced weight loss | Not specified | Not specified | Not specified | [5] |
Delving into the Mechanisms: Signaling Pathways
The therapeutic strategies for cachexia target different molecular pathways. This compound's antagonism of the MC-4R represents a novel approach compared to the broader mechanisms of standard therapies.
Caption: SNT-207858 blocks α-MSH from activating the MC-4R, mitigating cachexia.
Caption: Standard treatments aim to increase appetite and reduce inflammation.
Under the Microscope: Experimental Protocols
The C26 adenocarcinoma model is a cornerstone of preclinical cachexia research. Understanding the methodologies employed is critical for interpreting the efficacy data.
C26 Adenocarcinoma Mouse Model of Cancer Cachexia: General Protocol
A widely used protocol for inducing cancer cachexia involves the subcutaneous injection of C26 adenocarcinoma cells into the flank of susceptible mice (e.g., BALB/c or CD2F1 strains).[6][7] Tumor growth is monitored, and the development of cachexia is typically characterized by progressive weight loss, and depletion of skeletal muscle and adipose tissue.[6][7]
Experimental Workflow:
Caption: Workflow of a typical preclinical cachexia study using the C26 model.
Specific Methodologies
-
SNT-207858 (BL-6020/979) Study:
-
Animal Model: Male BALB/c mice.
-
Tumor Induction: Subcutaneous injection of 1x10^6 C26 adenocarcinoma cells.
-
Treatment: Oral administration of SNT-207858 (30 mg/kg) or vehicle, once daily, starting from day 1 post-tumor cell inoculation.
-
Key Endpoints: Body weight, body composition (by NMR), food and water intake, and tumor growth.[3]
-
-
Megestrol Acetate Study:
-
Animal Model: Male BALB/c mice.
-
Tumor Induction: Subcutaneous injection of 1x10^6 C26 adenocarcinoma cells.
-
Treatment: Oral administration of megestrol acetate (100 mg/kg) or vehicle, once daily.
-
Key Endpoints: Body weight, food intake, and tumor growth.[4]
-
-
Dexamethasone Study:
-
Animal Model: Male BALB/c mice.
-
Tumor Induction: Subcutaneous injection of 1x10^5 C26 adenocarcinoma cells.
-
Treatment: Intraperitoneal injection of dexamethasone (1 mg/kg) or vehicle, once daily.
-
Key Endpoints: Body weight, muscle weight, and analysis of muscle protein degradation pathways.[5]
-
Concluding Remarks
The preclinical data for this compound in the C26 cancer cachexia model is encouraging, suggesting that targeting the melanocortin-4 receptor could be a viable therapeutic strategy. Its mechanism of action, which directly addresses both appetite and energy expenditure, presents a differentiated approach compared to standard therapies. However, the absence of direct comparative studies necessitates a cautious interpretation of its relative efficacy. Future preclinical research should aim to include head-to-head comparisons with established treatments like megestrol acetate in well-controlled studies to provide a clearer picture of the therapeutic potential of this compound. Such studies will be instrumental in guiding the clinical development of this promising new agent for the treatment of cachexia.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
- 3. Effect of megestrol acetate on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cachexia: lessons from melanocortin antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Megestrol acetate in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
SNT-207858 Free Base: A Comparative Analysis of an MC4R Antagonist for Cachexia
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SNT-207858 Free Base Performance and Experimental Reproducibility.
This guide provides a comprehensive comparison of the experimental results for this compound, a selective melanocortin-4 receptor (MC4R) antagonist, with other relevant alternatives in the context of treating cachexia. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided to ensure the reproducibility of the cited findings.
Introduction to this compound
This compound is a non-peptidic, orally available and blood-brain barrier penetrating antagonist of the melanocortin-4 (MC4) receptor.[1] The MC4 receptor is a key regulator of food intake and energy expenditure.[2][3] In chronic diseases such as cancer, overstimulation of the central melanocortin system can lead to cachexia, a debilitating wasting syndrome characterized by anorexia, loss of lean body mass, and systemic inflammation.[2][4][5] By blocking the MC4 receptor, SNT-207858 aims to counteract these effects and mitigate cachexia.
Comparative In Vitro Data
The following table summarizes the in vitro activity of this compound and a comparable MC4R antagonist, TCMCB07.
| Compound | Target | Assay Type | IC50 / Affinity (nM) | Selectivity | Reference |
| This compound | MC4 Receptor | Binding Affinity | 22 | 170-fold vs. MC3R, 40-fold vs. MC5R | [1] |
| MC4 Receptor | Functional Antagonism | 11 | Not specified | ||
| TCMCB07 | MC4 Receptor | Not specified | Not specified | Not specified | [4][6][7] |
Comparative In Vivo Data: Cancer-Induced Cachexia Models
The efficacy of this compound and TCMCB07 has been evaluated in rodent models of cancer-induced cachexia.
| Compound | Animal Model | Tumor Type | Administration | Key Findings | Reference |
| This compound | Mice | C26 adenocarcinoma | Oral (once daily) | Significantly reduced tumor-induced weight loss. Prevented the development of cachexia in most treated animals. Led to slight gains in fat and lean body mass. | [1] |
| TCMCB07 | Rats | Methylcholanthrene (MCA) sarcoma | Intraperitoneal, subcutaneous, and oral | Increased food intake, attenuated body weight loss, and preserved fat and lean mass. Diminished hypothalamic inflammatory gene expression. | [4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow.
Experimental Protocols
To ensure the reproducibility of the findings presented, the following are detailed protocols for key experiments.
In Vitro MC4 Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound and alternative compounds to the MC4 receptor.
Materials:
-
HEK293 cells stably expressing human MC4R.
-
Radiolabeled ligand (e.g., [125I]-NDP-MSH).
-
This compound and competitor compounds.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293-hMC4R cells.
-
In a 96-well plate, add cell membranes, radiolabeled ligand, and varying concentrations of the test compound (SNT-207858 or alternative).
-
Incubate at room temperature for 1-2 hours to allow for competitive binding.
-
Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
In Vitro cAMP Functional Assay
Objective: To confirm the antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
CHO-K1 or HEK293 cells expressing the human MC4 receptor.[8]
-
MC4R agonist (e.g., α-MSH).[8]
-
This compound and competitor compounds.
-
cAMP assay kit (e.g., HTRF-based).[9]
-
Cell culture medium.
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of the antagonist (SNT-207858 or alternative) for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the agonist (α-MSH, typically at its EC80 concentration) for another incubation period (e.g., 30-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Determine the IC50 of the antagonist by plotting the concentration-response curve.
In Vivo Cancer-Induced Cachexia Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of cancer-induced cachexia.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cell line known to induce cachexia (e.g., C26 adenocarcinoma).[1]
-
This compound and vehicle control.
-
Equipment for oral gavage or other appropriate administration route.
-
Calipers for tumor measurement.
-
Scale for body weight measurement.
-
Body composition analyzer (e.g., DEXA or MRI).
Procedure:
-
Inoculate the mice subcutaneously or orthotopically with the cancer cells.[10][11][12]
-
Monitor the mice for tumor growth and the onset of cachexia (e.g., significant body weight loss).
-
Once tumors are established and/or weight loss begins, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., once daily by oral gavage) or vehicle to the respective groups.[1]
-
Measure food intake, body weight, and tumor volume regularly throughout the study.
-
Perform body composition analysis at the beginning and end of the treatment period to assess changes in lean and fat mass.
-
At the end of the study, euthanize the mice and collect tissues (e.g., tumors, muscles, adipose tissue) for further analysis (e.g., gene expression, histology).
Conclusion
The available data suggests that this compound is a potent and selective MC4R antagonist with promising in vivo efficacy in a preclinical model of cancer-induced cachexia. Its oral bioavailability and ability to cross the blood-brain barrier are advantageous for a centrally-acting therapeutic. Further comparative studies with other MC4R antagonists, such as TCMCB07, under identical experimental conditions would be beneficial to definitively establish its relative potency and efficacy. The provided protocols offer a framework for the reproducible evaluation of SNT-207858 and other potential anti-cachexia agents targeting the melanocortin system.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a Therapeutic Peptide for Cachexia Suggests a Platform Approach for Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Therapeutic Peptide for Cachexia Suggests a Platform Approach for Drug-like Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. innoprot.com [innoprot.com]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Protocol for establishing and evaluating a cancer cachexia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
SNT-207858: A Comparative Analysis of the Free Base and Salt Forms in Preclinical Research
In the realm of drug discovery and development, the choice between utilizing a free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the compound's performance in both in vitro and in vivo studies. This guide provides a comprehensive comparison of SNT-207858 free base and its potential salt form, offering researchers and drug development professionals insights into the prospective advantages and disadvantages of each. SNT-207858 is a potent and selective antagonist of the melanocortin-4 (MC-4) receptor, a key target in pathways regulating energy homeostasis and appetite.
Disclaimer: Publicly available, direct comparative experimental data for this compound versus its salt form is limited. Therefore, this guide is based on established principles of pharmaceutical sciences and provides hypothetical, yet representative, data to illustrate the expected differences.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The conversion of a free base to a salt form is a common strategy to enhance the physicochemical and pharmacokinetic properties of a drug candidate. Generally, salts exhibit improved aqueous solubility and may have more favorable solid-state properties compared to their free base counterparts.[1][2][3] For SNT-207858, a weakly basic compound, formation of a salt, such as a dihydrochloride (B599025) salt, would be expected to significantly alter its characteristics.
Below is a summary of the anticipated differences between this compound and its dihydrochloride salt form.
| Property | This compound | SNT-207858 Dihydrochloride Salt (Hypothetical) | Rationale for Expected Difference |
| CAS Number | 1104662-66-9[4] | 1104080-42-3[5] | Different chemical entities will have unique CAS registry numbers. |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃[4] | C₃₂H₄₅Cl₄N₅O₃ | The addition of two hydrochloride (HCl) molecules to the free base. |
| Molecular Weight | 616.6 g/mol [4] | 688.5 g/mol | Increased mass due to the inclusion of two HCl molecules (36.46 g/mol each). |
| Aqueous Solubility | Low | High | Salt forms of weakly basic drugs are generally more soluble in aqueous media due to their ionic nature.[1] This is a primary reason for salt formation.[2] |
| Dissolution Rate | Slow | Fast | Higher solubility typically leads to a faster dissolution rate, which can be critical for oral absorption. |
| Solid-State Stability | May be prone to polymorphism | Generally more stable crystalline form | Salts often form more stable and less polymorphic crystalline structures compared to the free base, which can be advantageous for formulation and storage.[6] |
| Hygroscopicity | Low | Moderate to High | Salt forms, particularly hydrochlorides, can be more hygroscopic (tend to absorb moisture from the air), which may require controlled storage conditions.[2] |
| Bioavailability (Oral) | Variable, potentially low due to poor solubility | Potentially higher and more consistent | Improved solubility and dissolution can lead to enhanced absorption from the gastrointestinal tract, resulting in higher bioavailability.[2][7] |
Experimental Protocols
To empirically determine the optimal form of SNT-207858 for further development, a series of standardized experiments would be conducted.
Aqueous Solubility Determination (Shake-Flask Method)
This experiment quantifies the solubility of the compound in an aqueous medium.
-
Preparation: An excess amount of SNT-207858 (either free base or salt form) is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Analysis: The experiment is performed in triplicate to ensure accuracy, and the average concentration is reported as the equilibrium solubility.
Solid-State Stability Assessment
This protocol evaluates the physical and chemical stability of the solid compound under accelerated conditions.
-
Sample Preparation: Samples of this compound and its salt form are placed in open and closed vials to assess the impact of humidity and air exposure.
-
Storage Conditions: The vials are stored in controlled-environment chambers under accelerated stability conditions (e.g., 40°C / 75% relative humidity) for a defined period (e.g., 1, 2, and 4 weeks).
-
Analysis: At each time point, samples are analyzed for:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Purity: HPLC analysis to detect and quantify any degradation products.
-
Solid Form: X-Ray Powder Diffraction (XRPD) to identify any changes in the crystalline structure (polymorphism) or conversion between salt and free base.
-
Water Content: Karl Fischer titration to measure any water uptake, particularly for assessing hygroscopicity.
-
In Vivo Bioavailability Study (Rodent Model)
This experiment determines the extent and rate of absorption of the drug into the systemic circulation after oral administration.
-
Dosing Formulation: The this compound and salt form are formulated in a suitable vehicle for oral gavage (e.g., a suspension for the free base and a solution for the salt form).
-
Animal Dosing: A cohort of laboratory animals (e.g., Sprague-Dawley rats) is divided into groups. One group receives the free base formulation, and another receives the salt form, administered orally at a specific dose. A third group receives an intravenous (IV) administration of a solubilized form of the drug to determine the absolute bioavailability.
-
Blood Sampling: Blood samples are collected from each animal at predetermined time points post-dosing (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of SNT-207858 is quantified using a validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). The oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.
Visualizing Key Processes and Pathways
To further aid in the understanding of SNT-207858's context in research, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Workflow for comparing the free base and salt form of a drug candidate.
Caption: Simplified signaling pathway of the Melanocortin-4 Receptor (MC4R).
Conclusion
The decision to use SNT-207858 as a free base or a salt form will depend on the specific requirements of the intended research. For in vitro assays where solubility in aqueous buffers is paramount, a salt form is likely to be advantageous. For early-stage in vivo studies, particularly oral administration, the enhanced solubility and potentially higher bioavailability of a salt form could provide more reliable and consistent results.[2] However, the potential for increased hygroscopicity and the higher molecular weight of the salt form are factors that must be considered. Ultimately, the empirical data generated from the experimental protocols outlined above would provide the definitive guidance for selecting the optimal form of SNT-207858 for progression in the drug development pipeline.
References
- 1. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 2. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development [zenodo.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Page loading... [guidechem.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SNT-207858 Free Base and Previous Generation MC4R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel melanocortin-4 receptor (MC4R) antagonist, SNT-207858 free base, against two previous-generation MC4R agonists, setmelanotide (B515575) and bremelanotide (B69708). This comparison will focus on their opposing mechanisms of action and key performance differences, supported by available experimental data.
Introduction to MC4R Modulation
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain, playing a critical role in regulating energy homeostasis, food intake, and sexual function. Modulation of this receptor is a key strategy in the development of therapeutics for obesity, metabolic disorders, and sexual dysfunction. While agonists like setmelanotide and bremelanotide activate the receptor to mimic the effects of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH), antagonists such as SNT-207858 block the receptor's activity. This fundamental difference in their mechanism of action dictates their therapeutic applications.
Quantitative Data Summary
The following tables summarize the key in vitro performance metrics for this compound, setmelanotide, and bremelanotide based on publicly available data.
Table 1: In Vitro Activity of MC4R Modulators
| Compound | Mechanism of Action | Target | Assay Type | Potency (nM) |
| This compound | Antagonist | Human MC4R | Binding (IC₅₀) | 22[1][2] |
| Human MC4R | Functional (IC₅₀) | 11[1][2] | ||
| Setmelanotide | Agonist | Human MC4R | Binding (Kᵢ) | 2.1[1] |
| Human MC4R | Functional (EC₅₀) | 0.27[1] | ||
| Bremelanotide | Agonist | Human MC4R | Binding (Kᵢ) | 3.31[3] |
| Human MC4R | Functional (EC₅₀) | 4.79[3] |
Table 2: Selectivity Profile of MC4R Modulators
| Compound | Selectivity (fold) vs. MC3R | Selectivity (fold) vs. MC5R |
| This compound | 170[1] | 40[1] |
| Setmelanotide | ~20-fold more selective for MC4R over MC1R, MC3R, and MC5R. | |
| Bremelanotide | Non-selective agonist with notable affinity for MC1R and MC3R. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the MC4R signaling pathway and a general experimental workflow for characterizing MC4R modulators.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the MC4R.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the human MC4R.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4, is used.
-
Radioligand: A radiolabeled MC4R ligand, such as [¹²⁵I]-NDP-α-MSH, is used at a concentration near its Kₑ.
-
Competition Assay: A fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled test compound (SNT-207858, setmelanotide, or bremelanotide) in the presence of the MC4R-expressing membranes.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC₅₀ for agonists or IC₅₀ for antagonists) of a test compound at the MC4R.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human MC4R are cultured in an appropriate medium.
-
Assay Medium: Cells are washed and incubated in a serum-free medium or buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Agonist Stimulation (for antagonist testing): To determine the IC₅₀ of an antagonist (SNT-207858), cells are incubated with increasing concentrations of the antagonist in the presence of a fixed concentration of an MC4R agonist (e.g., α-MSH) that elicits a submaximal response.
-
Agonist Dose-Response (for agonist testing): To determine the EC₅₀ of an agonist (setmelanotide or bremelanotide), cells are incubated with increasing concentrations of the agonist.
-
Incubation: The cells are incubated for a sufficient time to allow for cAMP production.
-
Cell Lysis and Detection: Intracellular cAMP levels are measured using a variety of commercially available kits, such as HTRF, AlphaScreen, or ELISA-based assays.
-
Data Analysis: Dose-response curves are generated, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated using non-linear regression.
Concluding Remarks
The comparison between this compound and previous generation MC4R modulators like setmelanotide and bremelanotide highlights the diverse therapeutic strategies targeting the melanocortin system. SNT-207858, as a potent and selective antagonist, holds potential for conditions where blocking MC4R activity is beneficial, such as in the treatment of cachexia. In contrast, the agonists setmelanotide and bremelanotide are designed to activate the MC4R pathway, with applications in genetic obesity and sexual dysfunction, respectively. The choice of modulator is therefore critically dependent on the desired therapeutic outcome and the underlying pathophysiology of the condition being treated. The provided data and protocols offer a foundational framework for the continued investigation and development of novel MC4R-targeting therapeutics.
References
In Vivo Efficacy of SNT-207858 Free Base and Other Novel Anti-Cachexia Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cachexia, a multifactorial syndrome characterized by severe body weight loss, muscle wasting, and systemic inflammation, remains a significant challenge in the management of chronic diseases, particularly cancer. This guide provides a comparative analysis of the in vivo efficacy of SNT-207858 free base, a selective melanocortin-4 (MC-4) receptor antagonist, against other emerging anti-cachexia agents with distinct mechanisms of action. The data presented herein is intended to offer an objective overview for researchers and professionals in the field of drug development.
Mechanism of Action Overview
A brief overview of the signaling pathways for SNT-207858 and the selected comparator agents is provided below.
Safety Operating Guide
Essential Safety and Disposal Procedures for SNT-207858 Free Base
Key Data for SNT-207858 Free Base
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1104662-66-9 |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ |
| Molecular Weight | 616.62 g/mol |
| Chemical Class | Halogenated Organic Compound, Melanocortin-4 (MC-4) Receptor Antagonist |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times to minimize exposure and ensure personal safety.
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect from splashes.
-
Hand Protection : Nitrile or other chemical-resistant gloves should be worn to prevent skin contact.
-
Body Protection : A laboratory coat is required to protect clothing and skin.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or fume hood.
Disposal Procedures
As a chlorinated organic compound, this compound must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation : All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.
-
Container Management : The waste container must be made of a compatible material, kept securely closed when not in use, and stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Waste Manifest : Accurately label the waste container with the full chemical name ("this compound") and any known hazard information.
-
Institutional Guidelines : Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Spill Management : In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent and any cleaning materials must also be disposed of as halogenated organic waste.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Comprehensive Safety and Handling Protocol for SNT-207858 Free Base
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SNT-207858 free base. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its significant health and environmental hazards. It is classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage. Furthermore, it may elicit an allergic skin reaction and has the potential to cause organ damage to the stomach, large intestine, and lymph nodes through prolonged or repeated oral exposure. The compound is also very toxic to aquatic life with long-lasting effects.
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity (Oral) - Category 4 |
| H311: Toxic in contact with skin | Acute toxicity (Dermal) - Category 3 |
| H314: Causes severe skin burns and eye damage | Skin corrosion - Category 1A; Serious eye damage - Category 1 |
| H317: May cause an allergic skin reaction | Skin sensitisation - Sub-category 1A |
| H373: May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed | Specific target organ toxicity - repeated exposure (Oral) - Category 2 |
| H410: Very toxic to aquatic life with long lasting effects | Short-term (acute) aquatic hazard - Category 1; Long-term (chronic) aquatic hazard - Category 1 |
Operational Plan: Safe Handling Procedures
Strict adherence to the following procedures is mandatory when working with this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors or aerosols.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) at all times. Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Use safety glasses with side-shields or goggles. A face shield is required when there is a risk of splashing.
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure that all skin is covered. Contaminated work clothing must not be allowed out of the workplace.
3. Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe mist or vapors.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Seek immediate medical attention. |
Spill and Disposal Plan
1. Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Do not allow the product to enter drains or waterways.
2. Waste Disposal:
-
Dispose of all waste materials, including contaminated PPE, in accordance with federal, state, and local environmental regulations.
-
Do not dispose of this compound down the drain.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
